Product packaging for Clodronate(Cat. No.:CAS No. 10596-23-3)

Clodronate

Cat. No.: B076343
CAS No.: 10596-23-3
M. Wt: 244.89 g/mol
InChI Key: ACSIXWWBWUQEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clodronic Acid is a first-generation bisphosphonate and a potent inhibitor of osteoclast-mediated bone resorption, making it an essential tool for metabolic bone disease research. Its primary mechanism of action involves intracellular accumulation within osteoclasts, leading to the induction of apoptosis. As a non-nitrogen-containing bisphosphonate, it is metabolized intracellularly to a cytotoxic ATP analog (AppCCl2p), which disrupts mitochondrial function and inhibits ATP-dependent cellular processes. This action effectively suppresses osteoclast activity and survival, thereby reducing bone turnover.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4Cl2O6P2 B076343 Clodronate CAS No. 10596-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dichloro(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIXWWBWUQEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046959
Record name Clodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.47e+00 g/L
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10596-23-3
Record name Clodronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10596-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clodronic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clodronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLODRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name Clodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Context and Evolution Within Bisphosphonate Research

Early Discovery and Synthesis of Bisphosphonates (19th Century)

The first synthesis of a bisphosphonate compound is credited to the German chemist von Baeyer and his colleague Hoffmann in 1897. researchgate.net However, the initial discovery of compounds with a P-C-P backbone, the defining feature of bisphosphonates, occurred even earlier. In the mid-19th century, chemists in Germany first synthesized these compounds. oup.com For many decades, these synthetic compounds were primarily used in industrial applications, such as corrosion inhibitors and water softeners, due to their ability to chelate calcium and prevent the precipitation of calcium carbonate. oup.comnih.govmdpi.com The biological significance of these molecules was not recognized at the time of their initial synthesis. It was initially believed that the Russian chemist Menschutkin had synthesized the first bisphosphonate in Germany in 1865, but it was later clarified that he had synthesized compounds with a P-O-P backbone, not the P-C-P structure characteristic of bisphosphonates. researchgate.netnih.gov In 1894, the pharmacist Theodor Salzer identified a bisphosphonate as an impurity in phosphoric acid but did not correctly identify its structure. researchgate.netnih.gov

Emergence of Bisphosphonates as Bone Metabolism Modulators (Late 1960s)

The transition of bisphosphonates from industrial chemicals to potential therapeutic agents began in the late 1960s, largely due to the pioneering work of Herbert A. Fleisch and his colleagues. researchgate.netnih.gov Their research was initially focused on inorganic pyrophosphate (PPi), a naturally occurring compound in the body that was found to inhibit calcium phosphate (B84403) precipitation. oup.comunl.pt Fleisch's group discovered that PPi could prevent calcification but was metabolically unstable. mdpi.com This led them to search for stable analogues of PPi, which brought them to the already synthesized bisphosphonates. researchgate.net These compounds, with their hydrolytically stable P-C-P bond, mimicked the effects of PPi on calcium phosphate but were not easily broken down by enzymes in the body. orthobullets.comresearchgate.net In 1968, it was first reported that bisphosphonates not only inhibited calcification but also bone resorption, a key process in bone metabolism. nih.govnih.gov This discovery laid the foundation for their clinical application in bone disorders characterized by excessive bone resorption. nih.gov

Introduction of First-Generation Bisphosphonates: Clodronic Acid and Etidronic Acid (1970s-1980s)

Following the discovery of their effects on bone, the first generation of bisphosphonates, which includes clodronic acid and etidronic acid, were introduced into clinical research and practice in the 1970s and 1980s. nih.govwikipedia.orglcms.cz These early bisphosphonates are characterized by their relatively simple chemical structures, lacking a nitrogen atom in their side chains. researchgate.net They were the first compounds of this class to be used successfully in a clinical setting for conditions such as Paget's disease of bone and hypercalcemia of malignancy. researchgate.netwikipedia.org Clodronic acid and etidronic acid demonstrated the therapeutic potential of inhibiting osteoclast activity, the cells responsible for bone breakdown. researchgate.net Their mechanism of action involves being metabolized into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP), which are cytotoxic to osteoclasts. wikipedia.org

Developmental Trajectory and Potency Enhancement in Bisphosphonate Generations

The development of bisphosphonates did not stop with the first generation. Subsequent research focused on modifying the chemical structure to enhance potency and specificity. This led to the classification of bisphosphonates into generations based on the presence and nature of a nitrogen atom in the R2 side chain.

First-Generation (Non-Nitrogen-Containing): This group includes clodronic acid and etidronic acid. They have the lowest relative potency. jpmer.com

Second-Generation (Nitrogen-Containing): The introduction of a nitrogen atom in the side chain, as seen in pamidronate and alendronate, resulted in a significant increase in antiresorptive potency, estimated to be 10 to 100 times greater than the first generation. jpmer.com

Third-Generation (Heterocyclic Nitrogen-Containing): This generation, which includes risedronate and zoledronic acid, features a nitrogen atom within a heterocyclic ring structure. This modification further increased potency by up to 10,000 times compared to the first-generation compounds. jpmer.com

The enhanced potency of the nitrogen-containing bisphosphonates is attributed to a different mechanism of action. Instead of being metabolized into cytotoxic ATP analogues, they inhibit farnesyl diphosphate (B83284) synthase (FDPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. nih.govresearchgate.net This inhibition disrupts essential cellular processes, leading to osteoclast inactivation and apoptosis. wikipedia.org

The following table provides a comparative overview of the different generations of bisphosphonates and their relative potency.

GenerationExample CompoundsKey Structural FeatureRelative Potency (approximate)
First Clodronic Acid, Etidronic AcidNo Nitrogen in side chain1x
Second Pamidronate, AlendronateNitrogen in alkyl side chain10-100x
Third Risedronate, Zoledronic AcidNitrogen in heterocyclic ring100-10,000x

This developmental trajectory highlights a clear structure-activity relationship, where specific chemical modifications have led to substantial improvements in the therapeutic efficacy of bisphosphonates.

Mechanisms of Action at Molecular and Cellular Levels

Interaction with Hydroxyapatite (B223615) Crystals in Bone Matrix

The initial and defining step in the action of clodronic acid is its interaction with the inorganic component of bone. Bisphosphonates are characterized by a distinctive phosphorus-carbon-phosphorus (P-C-P) backbone, which is resistant to enzymatic hydrolysis and endows them with a strong affinity for calcium ions. bccancer.bc.canih.gov This chemical feature drives their localization to the skeleton.

Clodronic acid binds directly and strongly to hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] crystals, the primary mineral constituent of the bone matrix. bccancer.bc.cadrugbank.comcaymanchem.comnoahcompendium.co.uk The P-C-P structure chelates the calcium ions present in hydroxyapatite, anchoring the molecule to the bone surface. nih.gov Research has quantified this interaction, showing that clodronic acid binds to hydroxyapatite crystals with a notable affinity constant. caymanchem.com This binding is not merely passive; clodronic acid actively inhibits both the growth and the dissolution of these crystals, thereby directly impeding the mineral dynamics of bone resorption. bccancer.bc.cacaymanchem.comnoahcompendium.co.uk However, its affinity for bone is considered lower than that of the more potent, nitrogen-containing bisphosphonates. aacrjournals.orgacs.org

ParameterValueReference
Binding Affinity Constant (Hydroxyapatite) 0.72 µM caymanchem.com
Inhibition of Crystal Growth (IC₅₀) 1.34 µM caymanchem.com

This interactive table summarizes key research findings on the binding characteristics of clodronic acid to hydroxyapatite.

A crucial aspect of clodronic acid's mechanism is its preferential accumulation at sites of high bone turnover. bccancer.bc.ca In areas of active bone resorption, osteoclasts break down the bone matrix, exposing the mineral surface. drugbank.com The high affinity of clodronic acid for hydroxyapatite ensures that it is rapidly taken up and concentrated at these specific locations. bccancer.bc.capatsnap.com This targeted accumulation allows for a localized and potent effect directly at the sites where bone resorption is most active, concentrating the compound where its inhibitory action is most needed.

Intracellular Metabolism and Analog Formation in Osteoclasts

Once bound to the bone mineral, clodronic acid is released during the resorption process and internalized by osteoclasts, primarily through fluid-phase endocytosis. drugbank.compatsnap.com Unlike nitrogen-containing bisphosphonates that inhibit the mevalonate (B85504) pathway, clodronic acid's mechanism is centered on its intracellular metabolism into a toxic analog of adenosine (B11128) triphosphate (ATP). aacrjournals.orgpatsnap.comnih.govnih.gov

Inside the osteoclast, clodronic acid acts as a prodrug. nih.gov Due to its structural similarity to pyrophosphate, it is recognized by specific enzymes and incorporated into a new molecule. aacrjournals.orgclodrosome.commdpi.com Class II aminoacyl-tRNA synthetases catalyze the metabolic conversion of clodronate into a non-hydrolyzable, cytotoxic analog of ATP. nih.govclodrosome.commdpi.com This metabolite is identified as adenosine 5'-(β,γ-dichloromethylene) triphosphate, commonly abbreviated as AppCCl₂p. aacrjournals.orgpatsnap.comnih.govnih.gov Studies have shown that a significant portion—30% to 55%—of the this compound taken up by macrophage-like cells is converted into this toxic metabolite, which then accumulates to high concentrations within the cell. nih.gov

The AppCCl₂p metabolite is a key effector of clodronic acid's cellular action. Because its P-C-P bond is resistant to enzymatic hydrolysis, it cannot be used as an energy source like normal ATP. drugbank.comaacrjournals.org The accumulation of this non-functional ATP analog profoundly disrupts essential ATP-dependent cellular processes. patsnap.comresearchgate.net A primary target for AppCCl₂p is the mitochondrial ADP/ATP translocase, a critical protein responsible for exchanging mitochondrial ATP for cytosolic ADP. aacrjournals.orgnih.govclodrosome.comnih.govt3db.ca By inhibiting this translocase, AppCCl₂p cripples the cell's energy metabolism, leading to a loss of mitochondrial function and a depletion of functional intracellular ATP. nih.govnih.govclodrosome.commerckmillipore.com

Effects on Osteoclast Function and Apoptosis

The culmination of clodronic acid's metabolic activation is the induction of osteoclast apoptosis, or programmed cell death. aacrjournals.orgpatsnap.comnih.govmedchemexpress.com The disruption of mitochondrial function and the accumulation of the toxic AppCCl₂p metabolite serve as potent triggers for the apoptotic cascade. aacrjournals.orgnih.govnih.gov This leads to characteristic changes in the cell, including nuclear condensation and fragmentation, ultimately resulting in the death of the osteoclast. aacrjournals.org The induction of apoptosis is considered the primary mechanism by which clodronic acid and other simple bisphosphonates inhibit bone resorption. aacrjournals.orgresearchgate.net By reducing the number of active osteoclasts, clodronic acid effectively halts the breakdown of bone tissue. noahcompendium.co.uk Research has confirmed that if osteoclast apoptosis is blocked using a caspase inhibitor, the anti-resorptive efficacy of this compound is overcome. aacrjournals.org

Inhibition of Osteoclast-Mediated Bone Resorption

Clodronic acid is a potent inhibitor of bone resorption mediated by osteoclasts. drugbank.comnih.gov As a structural analogue of pyrophosphate, it possesses a high affinity for calcium ions and strongly binds to the hydroxyapatite crystals within the bone matrix, particularly at sites of active bone turnover. drugbank.comnih.goveuropa.eu During the process of bone resorption, osteoclasts create an acidic microenvironment to dissolve the bone mineral. This local acidification releases the clodronic acid from the hydroxyapatite, allowing it to be internalized by the osteoclast via fluid-phase endocytosis. drugbank.comnih.gov

Once inside the osteoclast's cytosol, clodronic acid is not a direct inhibitor. Instead, it is metabolized by aminoacyl-tRNA synthetases into a non-hydrolyzable analogue of adenosine triphosphate (ATP), identified as adenosine-5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p). nih.govnih.gov This newly formed metabolite acts as a toxic ATP analog. nih.goveuropa.eu By competitively inhibiting the mitochondrial ADP/ATP translocase, AppCCl₂p disrupts the primary mechanism of cellular energy transfer. nih.gov This interference with ATP-dependent intracellular processes effectively incapacitates the osteoclast, leading to a cessation of its bone-resorbing function. drugbank.compharmacologyeducation.org

Induction of Osteoclast Apoptosis

The intracellular accumulation of the toxic ATP metabolite, AppCCl₂p, is the primary trigger for inducing programmed cell death, or apoptosis, in osteoclasts. europa.eunih.govspandidos-publications.com The disruption of mitochondrial function is a key step in this process. By preventing the translocation of ADP into the mitochondria, AppCCl₂p effectively halts ATP production, leading to a state of cellular energy depletion. pharmacologyeducation.orgnih.gov This metabolic stress initiates the apoptotic cascade, which includes the release of cytochrome C from the mitochondria into the cytoplasm. nih.gov

The consequence of this action is a significant reduction in the number and activity of viable osteoclasts at resorption sites. spandidos-publications.com Research has demonstrated that treatment with this compound leads to morphological changes in osteoclasts consistent with apoptotic cell death. nih.gov This induction of apoptosis is a central mechanism by which clodronic acid achieves its potent anti-resorptive effects. spandidos-publications.com

Impact on Podosome Formation and Osteoclast Detachment

For an osteoclast to resorb bone, it must first firmly attach to the bone surface. This adhesion is mediated by specialized structures called podosomes, which are dynamic, actin-rich adhesion points that organize into a "sealing zone" or actin ring. drugbank.comnih.govmdpi.com This ring isolates the area of bone destined for resorption.

Clodronic acid's mechanism indirectly but effectively leads to the disruption of these critical podosome structures. drugbank.comnih.gov The formation, maintenance, and dynamic reorganization of the actin cytoskeleton and podosomes are highly energy-intensive processes, relying on a constant supply of ATP. drugbank.com By causing the accumulation of the cytotoxic AppCCl₂p and subsequent depletion of functional ATP, clodronic acid cripples the osteoclast's ability to sustain its cytoskeletal architecture. drugbank.comnih.gov This disruption of the podosome belt causes the osteoclast to detach from the bone surface, thereby physically preventing it from carrying out bone resorption. drugbank.comnih.gov

Influence on Other Bone Cell Types

While the primary target of clodronic acid is the mature osteoclast, its effects are not entirely confined to this cell type. It also influences other key cells involved in bone turnover, including osteoblasts, osteocytes, and osteoclast precursors.

Potential Effects on Osteoblasts

The effect of clodronic acid on osteoblasts—the cells responsible for bone formation—appears to be complex and potentially dose-dependent. Some research findings suggest a supportive role for this compound on osteoblast activity. In co-culture models, this compound was found to support increased osteoblast activity even at concentrations that significantly inhibited osteoclasts. europa.eunih.gov Another study involving rats on a low-calcium diet demonstrated that this compound could stimulate bone formation. oup.com

Conversely, other studies have reported inhibitory effects on osteoblast differentiation. Research using osteoblast-like cells (MG63) showed that while this compound increased cell proliferation, it also led to a significant decrease in differentiation capacity, as measured by reduced alkaline phosphatase (ALP) activity and calcium deposition.

Study ModelThis compound Concentration/DoseObserved Effect on Osteoblasts/Bone FormationReference
Osteoclast and osteoblast co-cultures18-63 µgSupported increased osteoblast metabolic activity europa.eunih.gov
Rats fed a low-calcium diet2-4 mgP/dayStimulated bone formation and increased BMD oup.com
Cultured rat bone marrow cells10⁻⁷ and 10⁻⁶ MIncreased area of mineralized nodules oup.com

Influence on Osteocytes

Osteocytes are mature osteoblasts embedded within the bone matrix that act as the primary mechanosensors and orchestrators of bone remodeling. There is limited research available specifically investigating the direct effects of clodronic acid on osteocytes. However, studies on the broader class of bisphosphonates provide some insight. The effects appear to be complex, with some studies on nitrogen-containing bisphosphonates, such as zoledronic acid, showing induction of osteocyte apoptosis in certain experimental models, while others report no effect on osteocyte viability. mdpi.com One study even suggested that bisphosphonates may have a protective effect, reducing osteocyte apoptosis. europa.eu It has also been shown that zoledronate can stimulate osteocytes to produce RANKL, a key factor for osteoclast formation, though this effect was not observed with this compound. oup.com Due to the scarcity of direct evidence, the precise influence of clodronic acid on osteocyte function and viability remains an area requiring further investigation.

Modulation of Osteoclast Precursors

Clodronic acid also exerts an influence on the precursors of osteoclasts, which originate from the monocyte/macrophage hematopoietic lineage. mdpi.com The differentiation of these precursors into mature, multinucleated osteoclasts is a critical step in bone resorption and is largely driven by the RANKL/RANK signaling pathway. nih.gov

Research indicates that this compound can inhibit this differentiation process. nih.gov Studies using RAW264.7 cells, a macrophage cell line capable of differentiating into osteoclasts, showed that bisphosphonates, including non-nitrogenous types, directly inhibit RANKL-stimulated osteoclast differentiation and fusion in a dose-dependent manner. spandidos-publications.com In long-term cultures of bone marrow cells, this compound was found to inhibit the differentiation of preosteoclastic cells into mature osteoclasts, although it did not inhibit the proliferation of the precursors themselves. nih.gov Furthermore, studies with liposomal this compound have suggested an indirect signaling mechanism where monocytes/macrophages, in response to this compound, may secrete signals that influence other bone cells. nih.gov By impeding the maturation of osteoclasts, clodronic acid reduces the pool of active bone-resorbing cells.

Cell/System StudiedKey FindingReference
Human preosteoclastic (FLG 29.1) cellsInhibited differentiative features nih.gov
RAW264.7 macrophage cellsDirectly inhibited RANKL-stimulated osteoclast differentiation and fusion spandidos-publications.com
Long-term bone marrow culturesInhibited differentiation of precursors into mature osteoclasts nih.gov
Mouse mesenchymal stem cells (co-culture)Liposomal this compound triggered signals from monocytes/macrophages nih.gov

Distinct Mechanism Compared to Nitrogen-Containing Bisphosphonates

The primary distinction between clodronic acid and N-BPs lies in their molecular targets and mechanisms of action. pharmgkb.orgaacrjournals.org While both classes of drugs ultimately lead to the apoptosis of osteoclasts, the cells responsible for bone breakdown, they achieve this through different intracellular pathways. patsnap.compharmgkb.org

N-BPs, such as alendronate, risedronate, and zoledronic acid, function by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. pharmgkb.orgnih.govdovepress.com This inhibition prevents the synthesis of essential isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras. nih.govpharmgkb.org The disruption of this process interferes with crucial cellular functions in osteoclasts, including cytoskeletal arrangement and vesicular transport, ultimately triggering apoptosis. pnas.orgpnas.org

In contrast, clodronic acid does not inhibit FPPS or the broader mevalonate pathway. nih.govt3db.cahmdb.ca Instead, it is metabolized within the cell into a cytotoxic analog of adenosine triphosphate (ATP). pharmgkb.orgnih.gov

Absence of Protein Isoprenylation Inhibition

A defining feature of clodronic acid's mechanism is its lack of interference with protein isoprenylation. nih.govt3db.cahmdb.ca Research has consistently shown that, unlike N-BPs, clodronic acid does not inhibit the enzymes of the mevalonate pathway responsible for producing farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govpharmgkb.org These molecules are essential for the prenylation of small GTPases.

The mechanism of clodronic acid involves its intracellular conversion into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). patsnap.comnih.govnih.gov This metabolite is cytotoxic. t3db.captgcn.com The accumulation of AppCCl2p within osteoclasts is believed to induce apoptosis by interfering with mitochondrial ATP-dependent processes. patsnap.comaacrjournals.org One of the proposed targets is the mitochondrial ADP/ATP translocase, a critical component for cellular energy metabolism. t3db.cahmdb.ca Inhibition of this translocase by AppCCl2p disrupts the cell's energy supply, leading to programmed cell death. t3db.canih.gov

Implications for Combined Therapies

The distinct mechanisms of action between clodronic acid and N-BPs have led to investigations into their potential use in combination therapies. dovepress.comnih.gov The rationale behind this approach is that combining a non-nitrogen-containing bisphosphonate with a nitrogen-containing one could offer a multi-pronged attack on excessive bone resorption or potentially mitigate some of the side effects associated with N-BPs.

Some research has suggested that the anti-inflammatory properties of clodronic acid could counteract the pro-inflammatory effects sometimes observed with N-BPs. dovepress.comnih.gov N-BPs can induce the production of pro-inflammatory cytokines, whereas clodronic acid has been noted for its anti-inflammatory and analgesic properties. nih.govresearchgate.net

Clinical and preclinical studies have explored the co-administration of clodronic acid with N-BPs. For example, in murine models, the concurrent injection of this compound with an N-BP was found to reduce or prevent the local necrosis induced by the N-BP without compromising its anti-bone-resorptive effects. nih.gov It is suggested that this compound may inhibit the uptake of N-BPs into cells associated with inflammation and necrosis. nih.gov

Pharmacological Effects and Efficacy in Bone Remodeling Disorders

Inhibition of Bone Resorption

Clodronic acid is a potent inhibitor of osteoclast-mediated bone resorption. patsnap.comdrugbank.com As a structural analogue of pyrophosphate, it has a high affinity for hydroxyapatite (B223615) crystals within the bone matrix, leading to its accumulation at sites of active bone turnover. bccancer.bc.cadrugbank.com When osteoclasts resorb bone, they internalize the clodronate. patsnap.comdrugbank.com

Inside the osteoclast, clodronic acid is metabolized into a non-hydrolyzable ATP analogue, AppCCl2p. patsnap.commdpi.com This metabolite disrupts essential ATP-dependent cellular processes, ultimately inducing apoptosis (programmed cell death) in osteoclasts. patsnap.comresearchgate.netresearchgate.net This reduction in the number and activity of osteoclasts leads to a significant decrease in bone resorption. patsnap.commacmillan.org.uk Studies have also suggested that this compound can interfere with osteoblast-mediated osteoclast activation. bccancer.bc.ca

Furthermore, research indicates that this compound can influence the RANKL/OPG system, a critical signaling pathway in bone metabolism. In vitro studies on human osteoblasts have shown that this compound can decrease the compression-induced increase in the RANKL/OPG ratio, suggesting an indirect mechanism for reducing osteoclast activity. nih.gov Specifically, this compound has been observed to inhibit the increase in RANKL gene expression caused by compressive loading. nih.gov In contrast to nitrogen-containing bisphosphonates, this compound appears to have a lesser effect on OPG and RANKL gene expression in osteoblasts under normal conditions. nih.gov However, the presence of RANKL has been shown to attenuate the apoptosis-inducing and anti-resorptive effects of this compound on osteoclasts in vitro. d-nb.info

Effects on Bone Mineral Density (BMD)

Clodronic acid has demonstrated efficacy in preserving and increasing bone mineral density (BMD). nih.govresearchgate.net In postmenopausal women with osteoporosis, long-term treatment with oral clodronic acid has been shown to significantly increase BMD at the lumbar spine, femoral neck, and trochanter. nih.gov One prospective, controlled study observed a 3.1% increase in lumbar spine BMD, a 3.2% increase in femoral neck BMD, and a 2.2% increase in trochanter BMD after 36 months of treatment, in contrast to the bone loss seen in the control group. nih.gov

Similarly, in women with relapsing breast cancer, oral this compound treatment has been associated with an increase in lumbar spine BMD in bone seemingly unaffected by metastases. nih.gov Another study found that oral this compound appeared to reduce the loss of bone in patients with primary operable breast cancer. helsinki.fi The positive effects on BMD have been observed with various administration routes, including oral, intramuscular, and intravenous. researchgate.net

Study PopulationTreatment DurationAnatomical SiteChange in BMD with Clodronic Acid
Postmenopausal women with osteoporosis36 monthsLumbar Spine+3.1%
Postmenopausal women with osteoporosis36 monthsFemoral Neck+3.2%
Postmenopausal women with osteoporosis36 monthsTrochanter+2.2%
Women with relapsing breast cancer17.3 monthsLumbar Spine+8.1%

Table 1: Effects of Clodronic Acid on Bone Mineral Density in Different Patient Populations.

Impact on Bone Strength and Microarchitecture

By inhibiting bone resorption and preserving bone mass, clodronic acid contributes to the maintenance of bone strength. macmillan.org.uk The reduction in excessive bone turnover helps to preserve the structural integrity of bone. While direct quantitative data on microarchitecture from the provided search results is limited, the established mechanism of inducing osteoclast apoptosis and reducing their resorptive activity logically leads to the preservation of bone microarchitecture that would otherwise be degraded in high-turnover states. researchgate.netnih.gov

Anti-Inflammatory Properties

Beyond its effects on bone, clodronic acid exhibits anti-inflammatory properties. patsnap.comnih.govresearchgate.net This distinguishes it from nitrogen-containing bisphosphonates, which can sometimes induce acute-phase inflammatory reactions. nih.govresearchgate.net The anti-inflammatory action of this compound is partly attributed to its ability to induce apoptosis in macrophages, key cells in the inflammatory process. mdpi.comrupress.org

Clodronic acid has been shown to reduce the production and secretion of several pro-inflammatory cytokines. patsnap.comwikipedia.org In vitro studies using isolated microglial cells demonstrated that this compound significantly down-regulated the lipopolysaccharide (LPS)-stimulated secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Similarly, research on RAW 264 cells, a macrophage-like cell line, showed that this compound inhibits the LPS-stimulated production of IL-6 and TNF. medchemexpress.com

Further evidence comes from in vivo models. In a mouse model of radiation-induced lung injury, treatment with liposomal this compound led to lower levels of pro-inflammatory cytokines in both plasma and bronchoalveolar lavage fluid. nih.gov In a rat model of sepsis, this compound-containing liposomes reduced hepatic IL-1β and TNF-α expression. thno.org Studies in models of Parkinson's disease have also shown that this compound liposome (B1194612) treatment reduced the expression of inflammatory cytokines like IL-1β, IL-6, and TNF-α in the brain. researchgate.net However, in some contexts, such as delayed treatment in a model of cytokine storm syndrome, this compound did not decrease the levels of IL-6 and TNF-α. frontiersin.org

CytokineIn Vitro/In Vivo ModelEffect of Clodronic Acid
IL-1βIsolated microglial cellsSignificant down-regulation
IL-6RAW 264 cellsInhibition of production
TNF-αIsolated microglial cells, RAW 264 cellsSignificant down-regulation/inhibition
IL-1β, IL-6, TNF-αMouse model of radiation-induced lung injuryLowered levels
IL-1β, TNF-αRat model of sepsisReduced hepatic expression

Table 2: Effect of Clodronic Acid on Pro-Inflammatory Cytokines.

Analgesic Effects

Clodronic acid possesses analgesic properties, which are beneficial in conditions associated with bone pain, such as osteoporotic vertebral fractures and metastatic bone disease. nih.govwikipedia.orgncats.io A study comparing clodronic acid to acetaminophen (B1664979) for pain from osteoporotic vertebral fractures found that this compound provided superior analgesia. wikipedia.org In patients with metastatic prostate cancer, oral this compound was associated with more distinct pain relief compared to placebo. nih.gov

The analgesic effect of clodronic acid is linked to its influence on nociception, the sensory process that provides the signals that lead to pain. A key mechanism involves the inhibition of ATP release, a mediator of nociception. mdpi.comnih.gov this compound acts as an inhibitor of the vesicular nucleotide transporter (VNUT), which is responsible for loading ATP into vesicles for release. mdpi.comnih.gov

Recent research has shown that epidermal keratinocytes, which participate in cutaneous nociception, release ATP-containing microvesicles in response to nociceptive stimuli like capsaicin. mdpi.comresearchgate.net Clodronic acid was found to reduce the release of these ATP-loaded microvesicles from human keratinocytes, suggesting a novel mechanism for its local analgesic effects. mdpi.comnih.gov By inhibiting the vesicular storage and subsequent release of ATP from cells like neurons and keratinocytes, this compound can block purinergic chemical transmission involved in pain signaling. mdpi.com

Preclinical Research and Animal Model Studies

In Vivo Models of Osteoclast Activity

In vivo studies have consistently demonstrated the potent inhibitory effect of clodronic acid on osteoclast-mediated bone resorption. pom.go.idhpra.ie Animal models have been instrumental in establishing this fundamental property of the compound.

In growing rats, high doses of clodronate lead to a broadening of the long bone metaphyses, a direct consequence of the inhibition of bone resorption. pom.go.idhpra.ie Furthermore, in ovariectomized rats, a well-established model for postmenopausal osteoporosis, subcutaneously administered this compound inhibits bone resorption at low doses and prevents the associated reduction in bone strength. pom.go.idhpra.iepom.go.idhpra.ie this compound has been shown to inhibit bone resorption in a dose-dependent manner across various experimental models of osteoporosis, including those induced by estrogen deficiency, without negatively impacting bone mineralization. pom.go.idhpra.ie

High doses of this compound disodium (B8443419) have been shown in various tumor models to reduce the number of tumor-induced osteoclasts, thereby inhibiting bone resorption without affecting bone formation or mineralization. hres.cahres.ca There is also evidence to suggest that this compound may not only prevent bone lysis but also increase bone mass and strength. hres.cahres.ca

The table below summarizes key findings from in vivo models of osteoclast activity.

Animal ModelKey Findings
Growing RatsInhibition of bone resorption at high doses leads to broadening of long bone metaphyses. pom.go.idhpra.ie
Ovariectomized RatsInhibits bone resorption and prevents reduction in bone strength. pom.go.idhpra.iepom.go.idhpra.ie
Tumor ModelsReduces the number of osteoclasts and inhibits bone resorption without affecting bone formation. hres.cahres.ca

Evaluation of Effects on Synovial Lining Cells and Chemokine Production in Osteoarthritis Models

In animal models of osteoarthritis (OA), intra-articular (IA) administration of this compound has been shown to have significant effects on the synovial lining and the production of inflammatory mediators. researchgate.netnih.gov A key mechanism identified is the depletion of phagocytic synovial lining cells, which are primarily macrophages. nih.govfrontiersin.org

Studies in mice have demonstrated that a single IA injection of liposome-encapsulated this compound leads to a progressive reduction in synovial lining cells, with the maximum effect observed seven days after injection. nih.gov This depletion of synovial macrophages is associated with a marked reduction in the production of pro-inflammatory chemokines and cytokines, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.govnih.govresearchgate.net Furthermore, the levels of growth factors such as Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins 2 and 4 (BMP-2/4), as well as matrix metalloproteinases (MMPs) like MMP-2, MMP-3, and MMP-9, are also reduced. researchgate.netnih.govnih.govresearchgate.net

In a mouse model where high levels of active TGF-β1 in the knee joint induced synovium hyperplasia and chondro-osteophyte formation, a single IA injection of this compound depleted synovial lining cells and reduced these TGF-β-related pathological changes. nih.gov In collagenase-induced OA in mice, this compound treatment inhibited the synovial expression of MMP-2, MMP-3, and MMP-9 seven days after induction. nih.gov

The table below summarizes the effects of this compound on synovial cells and chemokine production in OA models.

ParameterEffect of this compoundAnimal Model
Synovial Lining CellsDepletion, particularly of macrophages. nih.govMice nih.gov
Chemokine/Cytokine ProductionReduction of IL-1 and TNF-α. researchgate.netnih.govnih.govresearchgate.netMice nih.gov
Growth Factor ProductionReduction of TGF-β and BMP-2/4. researchgate.netnih.govnih.govMice nih.gov
Metalloproteinase ProductionReduction of MMP-2, MMP-3, and MMP-9. researchgate.netnih.govnih.govresearchgate.netMice nih.gov

Prevention of Cartilage Damage and Synovial Hyperplasia in Animal Models

Preclinical studies in animal models of arthritis have shown that clodronic acid can prevent cartilage damage and reduce synovial hyperplasia. researchgate.netnih.govresearchgate.net In a mouse model of collagen-induced arthritis, the administration of this compound-laden liposomes into the knee joint seven days before the induction of arthritis led to a significant reduction in cartilage damage. nih.gov

Furthermore, in a rabbit model of antigen-induced arthritis, intra-articular injections of liposomal this compound were found to have chondroprotective effects. clinexprheumatol.org Specifically, the treatment helped maintain normal levels of Cartilage Oligomeric Matrix Protein (COMP) in the superficial articular cartilage, whereas the arthritis control group showed a significant loss of COMP. clinexprheumatol.org Low, non-cytotoxic doses of this compound have been shown to exert anti-inflammatory properties in vivo, which contributes to the prevention of cartilage damage. clinexprheumatol.org

This compound treatment has also been observed to moderate synovial lining cell hyperplasia in animal models of arthritis. clinexprheumatol.org In an obese-associated OA model in mice, this compound liposomes administered intra-articularly reduced synovial inflammation, which in turn led to an increase in proteoglycan production and a reduction in the severity of OA as assessed by histological evaluation. researchgate.net

The table below summarizes the protective effects of this compound in animal models of arthritis.

EffectAnimal ModelKey Findings
Prevention of Cartilage DamageMice (Collagen-Induced Arthritis)Reduced cartilage damage when administered before arthritis induction. nih.gov
ChondroprotectionRabbits (Antigen-Induced Arthritis)Maintained normal levels of Cartilage Oligomeric Matrix Protein (COMP). clinexprheumatol.org
Reduction of Synovial HyperplasiaRabbits (Antigen-Induced Arthritis)Moderated synovial lining cell hyperplasia. clinexprheumatol.org
Reduced OA SeverityMice (Obese-Associated OA)Increased proteoglycan production and reduced histological severity of OA. researchgate.net

Studies on Osteophyte Formation and Joint Inflammation

Clodronic acid has demonstrated the ability to reduce osteophyte formation and joint inflammation in various animal models of osteoarthritis. researchgate.netnih.govresearchgate.net The depletion of synovial macrophages appears to be a key mechanism underlying these effects. researchgate.netfrontiersin.org

In a murine model of collagenase-induced osteoarthritis, a single intra-articular injection of this compound prior to the induction of OA resulted in a significant reduction in the size of osteophytes at both 7 and 14 days post-induction. nih.govors.org Specifically, osteophyte formation was reduced by 84% at day 7 and 66% at day 14. researchgate.net This was accompanied by a significant reduction in fibrosis and inflammatory cell infiltrate in the synovium. nih.gov

Similarly, in a mouse model where osteoarthritis was induced by transforming growth factor-beta (TGF-β), the administration of this compound led to a marked reduction in the formation of chondro-osteophytes. nih.gov The reduction in BMP-2/4 levels following this compound administration is considered crucial in inhibiting osteophyte formation, as these growth factors are known to stimulate chondrogenesis and bone formation when injected into the knee joint. nih.gov this compound treatment also leads to a reduction in joint swelling in animal models of OA. researchgate.netnih.gov

The table below summarizes the findings on the effects of this compound on osteophyte formation and joint inflammation.

ParameterAnimal ModelKey Findings
Osteophyte FormationMice (Collagenase-Induced OA)Significant reduction in osteophyte size at 7 and 14 days. nih.govresearchgate.netors.org
Osteophyte FormationMice (TGF-β-Induced OA)Marked reduction in chondro-osteophyte formation. nih.gov
Joint InflammationMice (Collagenase-Induced OA)Significant reduction in fibrosis and inflammatory cell infiltrate. nih.gov
Joint SwellingGeneral OA ModelsReduction in joint swelling. researchgate.netnih.gov

Investigations into Bone Resorption in Experimental Renal Osteodystrophy

Clodronic acid has been shown to be effective in inhibiting bone resorption in animal models of experimental renal osteodystrophy. pom.go.idhpra.iepom.go.idhpra.ie In studies with chronically uremic, nonacidotic rats, therapy with dichloromethylene diphosphonate (Cl2MDP), another name for clodronic acid, reversed the progressive accumulation of less dense, more immature bone that is characteristic of progressive uremia. nih.gov

After four weeks of therapy with Cl2MDP, the maturational profile of the bones from the chronically uremic animals was comparable to that of non-uremic littermates. nih.gov X-ray diffraction analysis revealed that both the degree of crystallinity and the crystal size/perfection parameters in the bones of uremic rats treated with Cl2MDP were comparable to those of the non-uremic controls after four weeks. nih.gov

Furthermore, treatment with Cl2MDP was found to diminish soft tissue calcification in the uremic animals. nih.gov These findings support the premise that the accelerated bone resorption and abnormal mineralization and maturation of skeletal tissue characteristic of experimental renal insufficiency can be alleviated with clodronic acid. nih.gov

Macrophage Depletion Studies using Liposome-Encapsulated this compound

Liposome-encapsulated this compound is a widely used tool in preclinical research for the specific depletion of macrophages in vivo. clinexprheumatol.orguzh.ch The "macrophage suicide technique" involves the encapsulation of this compound within liposomes, which are readily taken up by phagocytic cells, particularly macrophages. clinexprheumatol.orgahajournals.org Once inside the macrophage, the liposomes are broken down by lysosomes, releasing the this compound and inducing apoptosis (programmed cell death) in the cell. clinexprheumatol.org This method is highly effective for eliminating macrophages without being toxic to non-phagocytic cells. ahajournals.org

This technique has been employed in a variety of animal models to study the role of macrophages in different pathological processes. In models of inflammatory arthritis in mice, a single intra-articular injection of this compound liposomes resulted in the reversible depletion of synovial phagocytic cells, which was accompanied by a reduction in cartilage destruction. mdpi.com In a rat model of streptococcal cell wall-induced arthritis, synovial macrophage depletion led to a significant reduction in the staining of ED1+ cells (a marker for macrophages and osteoclasts) in both the synovial tissue and bone. oup.com

In an obese-associated post-traumatic OA model in mice, this compound liposomes were shown to attenuate cartilage damage and synovial inflammation by depleting synovial macrophages. researchgate.net Studies have also utilized this technique to investigate the role of macrophages in vascular repair after injury, where macrophage inactivation by liposomal this compound was found to inhibit neointimal hyperplasia in rats and rabbits. ahajournals.org

The table below provides an overview of macrophage depletion studies using liposome-encapsulated this compound.

Research AreaAnimal ModelKey Findings
Inflammatory ArthritisMiceReversible depletion of synovial phagocytes, reducing cartilage destruction. mdpi.com
Inflammatory ArthritisRatsSignificant reduction of ED1+ cells in synovium and bone. oup.com
OsteoarthritisMiceAttenuation of cartilage damage and synovial inflammation. researchgate.net
Vascular InjuryRats and RabbitsInhibition of neointimal hyperplasia. ahajournals.org

Research in Large Animal Models (e.g., Horses, Sheep)

Clodronic acid has been studied in large animal models, such as horses and sheep, to evaluate its effects on musculoskeletal conditions and to serve as a translational model for human applications. plos.orgavma.org

In a sheep model of antigen-induced arthritis, the uptake of liposomes into macrophages within the inflamed joint lining was demonstrated. clinexprheumatol.orgmdpi.comnih.gov However, in this particular study, a single intra-articular injection of this compound liposomes did not demonstrate a therapeutic effect in terms of reducing joint swelling or improving histological scores compared to a saline liposome (B1194612) control group. clinexprheumatol.orgnih.gov

More recent research has focused on the pharmacokinetics of this compound in sheep as a model for horses. avma.orgnih.govresearchgate.net Studies have shown that the pharmacokinetic parameters of this compound in juvenile sheep are similar to those reported in horses, suggesting that sheep can be a useful animal model for studying the effects of bisphosphonates in juvenile horses. nih.govresearchgate.net

A study investigating the effects of intramuscular this compound disodium in juvenile sheep subjected to exercise found that the treatment did not produce any measurable effects on bone turnover, serum bone biomarkers, bone mineral density, or bone microstructure over a 165-day period. plos.org The authors suggested that the lack of a measurable effect could be due to the lower dose used in large animals compared to the doses used in humans for osteoporosis treatment. plos.org

The table below summarizes research findings in large animal models.

Animal ModelResearch FocusKey Findings
SheepAntigen-Induced ArthritisNo significant therapeutic effect observed with a single IA dose of liposomal this compound. clinexprheumatol.orgnih.gov
Sheep and HorsesPharmacokineticsPharmacokinetic parameters of this compound are similar in juvenile sheep and horses. avma.orgnih.govresearchgate.net
SheepBone Metabolism in Exercising JuvenilesNo measurable effects on bone turnover or density with low-dose intramuscular this compound. plos.org

Effects on Bone Turnover and Biomarkers

Preclinical investigations into clodronic acid's impact on bone metabolism have utilized various animal models, yielding informative but sometimes divergent results. Bone turnover markers, which are biochemical products released by osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), are crucial for assessing skeletal dynamics. cancernetwork.com

In a study involving juvenile, exercising sheep, intramuscular administration of clodronic acid disodium did not produce a measurable effect on serum bone biomarkers (SBB) over a 165-day period. plos.orgnih.gov While no treatment-specific changes were noted, the study did observe changes in SBBs over time across all groups, including an increase in bone formation markers and a decrease in some resorption markers, which were attributed to the effects of growth and exercise. plos.orgnih.gov

Conversely, studies in other models have demonstrated a clearer impact. In growing rats fed a low-calcium diet, this compound administration was found to suppress the expected decrease in bone mineral density (BMD) and to increase the bone formation rate (BFR). researchgate.net Similarly, in ovariectomized rats, a model for postmenopausal osteoporosis, this compound inhibited bone resorption at subcutaneous doses as low as 3 mg/kg once a week. hpra.iepom.go.id These findings align with the established mechanism of bisphosphonates, which are known to suppress osteoclast activity. nih.govmdpi.com For instance, other bisphosphonates like zoledronic acid have been shown to significantly decrease bone turnover markers such as alkaline phosphatase (AFOS) and procollagen (B1174764) type I N-terminal propeptide (iPINP). mdpi.com

Table 1: Effect of Clodronic Acid on Bone Turnover Biomarkers in Preclinical Models This table is interactive. Click on the headers to sort.

Animal Model Biomarker Category Specific Marker Observed Effect of this compound Citation
Juvenile Sheep (exercising) Formation & Resorption Serum Bone Biomarkers (unspecified) No measurable treatment-specific effect. plos.org, nih.gov
Growing Rats (low-calcium diet) Bone Formation Bone Formation Rate (BFR) Increased BFR. researchgate.net
Ovariectomized Rats Bone Resorption Not specified Inhibition of resorption. hpra.ie, pom.go.id
Patients on Parenteral Nutrition Bone Resorption Urinary Pyridinoline & Deoxypyridinoline Significant decrease. nih.gov

Bone Microstructure and Biomechanical Properties

The influence of clodronic acid on the physical and mechanical properties of bone has been a key focus of preclinical evaluation. Studies show that the effects can vary significantly depending on the animal model, the dosage, and the specific bone site being analyzed.

In a long-term, 32-week study on growing rats, this compound administered at a therapeutic dose resulted in an increased trabecular number in the vertebrae. researchgate.net Furthermore, cortical bone mineral density (BMD) in the L4 vertebra was significantly higher in groups receiving both therapeutic (2 mg/kg) and high (10 mg/kg) doses of this compound compared to controls. researchgate.net A microstructural analysis of these rats revealed that the therapeutic dose of this compound increased the proportion of high-density bone in the vertebral body. nih.gov From a biomechanical standpoint, while the strength of the femoral shaft and neck was not affected, the compression failure load of the L4 vertebra was higher in the high-dose this compound group. researchgate.net

In contrast, research in other animal models has shown minimal impact. A 60-day trial in young, healthy horses found that this compound did not significantly alter bone structure or remodeling kinetics. researchgate.net Similarly, a 165-day study in juvenile, exercising sheep reported no measurable effects of this compound on bone microstructure or biomechanical properties. plos.orgnih.gov In that study, however, biopsies did show an increase in bone volume fraction and trabecular thickness over time, but these changes were attributed to the effects of growth or the exercise regimen rather than the drug itself. plos.orgnih.gov

Table 2: Effects of Clodronic Acid on Bone Microstructure and Biomechanics This table is interactive. Click on the headers to sort.

Parameter Animal Model Observed Effect of this compound Citation
Microstructure
Trabecular Number Growing Rats Increased in vertebra at therapeutic dose. researchgate.net
Cortical Bone Mineral Density Growing Rats Increased in L4 vertebra at therapeutic and high doses. researchgate.net
Proportion of High-Density Bone Growing Rats Increased in vertebral body at therapeutic dose. nih.gov
Bone Structure & Remodeling Young Horses No significant alteration. researchgate.net
Bone Microstructure Juvenile Sheep No measurable effect. plos.org, nih.gov
Biomechanical Properties
Vertebral Compression Strength Growing Rats Higher failure load in L4 vertebra at high dose. researchgate.net
Femoral Strength Growing Rats No effect on femoral shaft or neck. researchgate.net
Biomechanical Properties Juvenile Sheep No measurable effect. plos.org

Considerations for Dose and Exercise

The outcomes of preclinical studies on clodronic acid are heavily influenced by experimental design, particularly the dosage administered and the activity level of the animal models.

A study in juvenile sheep that showed no measurable skeletal effects from this compound used a dose of 0.6 mg/kg. plos.orgnih.gov The researchers suggested that the absence of a treatment effect might be explained by this relatively low dose compared to those used in humans. plos.orgnih.gov This dose was chosen based on pharmacokinetic studies in sheep that found it produced plasma concentrations similar to a 1.8 mg/kg dose in horses. plos.orgnih.gov In contrast, a long-term study in growing rats that did demonstrate significant effects on bone microstructure and density used a therapeutic dose of 2 mg/kg and a high dose of 10 mg/kg. researchgate.netnih.gov

Furthermore, the inclusion of a forced exercise regimen in the sheep study is a significant variable. plos.orgusda.gov The observed changes in bone parameters over the course of the study, such as increased bone volume fraction, were attributed to either normal growth or the mechanical loading from exercise, potentially masking any subtle effects of the drug. plos.orgnih.gov This highlights that the physiological context, whether it be a sedentary state or one of active exercise, can significantly influence the observed effects of clodronic acid on bone.

Pharmacokinetic and Pharmacodynamic Research

Absorption Characteristics

The absorption of clodronic acid from the gastrointestinal tract is a critical factor influencing its therapeutic efficacy. This process is characterized by low bioavailability and significant variability, and is heavily influenced by external factors such as food and the presence of certain ions.

Oral Bioavailability and Variability

Oral clodronic acid exhibits low and variable bioavailability, generally estimated to be between 1% and 3%. bccancer.bc.canih.govtg.org.au This means that only a small fraction of the ingested dose is absorbed into the bloodstream. bccancer.bc.ca Studies have shown that after oral administration, peak serum concentrations are typically reached within 30 minutes. hpra.iehpra.ie

Significant inter- and intra-individual variability in the gastrointestinal absorption of clodronic acid has been consistently reported. bccancer.bc.cahpra.ie This variability can be substantial, with areas under the plasma concentration-time curve (AUC) varying by a factor of 30 between individuals and showing 8-fold day-to-day variability within the same individual. researchgate.net Despite this, long-term treatment has been associated with a constant exposure to the drug. hpra.ie Research comparing different oral formulations, such as tablets and capsules, has been conducted to understand their relative bioavailability. nih.gov

A study involving healthy volunteers determined the geometric mean of the absolute bioavailability of an 800 mg dose to be 1.9%, and for a 1600 mg dose, it was 2.1%. nih.gov The difference between these two doses was not found to be statistically significant. nih.gov

Influence of Food and Divalent Cations on Absorption

The absorption of clodronic acid is markedly impaired by the presence of food and divalent cations. hpra.iehpra.iehemonc.org It is recommended to take clodronic acid on an empty stomach with plain water, at least one hour before or two hours after meals or any other oral medications. hres.cabccancer.bc.ca

Specifically, co-administration with food, particularly products containing calcium, can significantly reduce absorption. hemonc.orgmims.com In one study, the bioavailability of clodronate was reduced by 9%, 31%, 90%, and 67% when administered one hour before, 30 minutes before, with breakfast, and two hours after breakfast, respectively, compared to administration two hours before breakfast. hemonc.org Another study noted that while a dose-breakfast interval of one hour or 30 minutes decreased bioavailability, the difference was not statistically significant. hpra.iehpra.iepom.go.id

Clodronic acid's strong affinity for divalent cations, such as calcium, magnesium, aluminum, and iron, leads to the formation of poorly soluble complexes, which hinders its absorption. hpra.iehemonc.orghres.cadrugbank.comdrugbank.com Therefore, concurrent intake of milk, antacids, or mineral supplements containing these ions should be avoided. hpra.iehpra.iebccancer.bc.capom.go.id

Distribution and Bone Binding

Once absorbed, clodronic acid exhibits a strong affinity for bone tissue, which is central to its mechanism of action. This is due to its ability to bind to the mineral component of bone, hydroxyapatite (B223615).

Binding to Hydroxyapatite Crystals

Clodronic acid, like other bisphosphonates, has a high affinity for and binds strongly to hydroxyapatite crystals in the bone matrix. bccancer.bc.cadrugbank.comnoahcompendium.co.uknih.govresearchgate.net This binding is a key characteristic that allows the drug to target bone tissue specifically. hres.ca The P-C-P backbone of the bisphosphonate structure is crucial for this interaction, as the two phosphonate (B1237965) groups chelate with the calcium ions on the surface of hydroxyapatite. researchgate.net

The binding of clodronic acid to hydroxyapatite alters the crystalline structure, making it more resistant to dissolution. hres.ca The strength of this binding can be influenced by the molecular structure of the bisphosphonate. For instance, bisphosphonates with a hydroxyl group on the geminal carbon, which clodronic acid lacks, generally exhibit increased binding ability. acs.org Studies have shown that for weakly binding bisphosphonates like this compound, the addition of even one ester group can prevent its binding to hydroxyapatite. acs.org

Concentration at Sites of Increased Bone Turnover

Clodronic acid preferentially concentrates at sites of increased bone turnover. bccancer.bc.cahres.capatsnap.com In these areas, where bone resorption by osteoclasts is active, the local acidic environment created by the osteoclasts facilitates the release of the bound bisphosphonate from the bone matrix. drugbank.com The released clodronic acid is then taken up by the osteoclasts. drugbank.com This targeted delivery to areas of high metabolic activity within the bone is a fundamental aspect of its therapeutic effect. patsnap.com

The plasma protein binding of clodronic acid is reported to be low to moderate, with figures ranging from 2% to 36%. bccancer.bc.canih.govdrugbank.com The volume of distribution is approximately 20-50 liters. hpra.iemims.compom.go.id

Elimination Pathways

Clodronic acid is not metabolized in the human body and is primarily eliminated by the kidneys. bccancer.bc.canih.govhres.cadrugbank.com

The elimination of this compound from the serum occurs in two distinct phases. The initial distribution phase has a half-life of about two hours. hpra.iepom.go.id This is followed by a much slower elimination phase because a significant portion of the absorbed drug is strongly bound to bone. hpra.iepom.go.id The terminal elimination half-life has been reported to be approximately 5.6 to 13 hours in serum. bccancer.bc.canih.govmims.comdrugbank.com

Approximately 80% of the absorbed this compound is excreted unchanged in the urine within a few days. hpra.iehres.capom.go.id The portion of the drug that binds to bone, estimated to be about 20% of the absorbed amount, is released and excreted much more slowly, with its elimination rate dependent on the rate of bone turnover. hres.capom.go.idhres.ca The renal clearance of this compound is approximately 75-90 mL/min. nih.govhpra.iepom.go.iddrugbank.com As renal function declines, the elimination of this compound decreases, leading to its retention in the body. nih.govresearchgate.netoup.com

Renal Excretion of Unchanged Drug

Clodronic acid is not metabolized in the human body and is eliminated from the bloodstream primarily through renal excretion in its unchanged form. drugbank.comhres.cahres.ca Following intravenous administration, a significant portion of the dose is cleared by the kidneys. Studies have shown that approximately 60-80% of an intravenous dose is excreted in the urine within 48 hours. mims.combccancer.bc.ca In one study, 75% of the administered dose was recovered in the urine over a three-day period. researchgate.net Another study reported that 73% of the drug was extracted unchanged in the urine within 24 hours, with renal clearance accounting for 73% of the total body clearance. nih.gov About 80% of the absorbed amount of clodronic acid appears in the urine within a few days. hpra.ie The portion of the drug that binds to bone, estimated to be around 20% of the absorbed quantity, is released and excreted more slowly. hres.cahres.cahpra.ie

The renal clearance of clodronic acid is heavily reliant on renal function. researchgate.netresearchgate.net In individuals with normal kidney function, the renal clearance rate is approximately 80 mL/min to 90 mL/min. drugbank.comhres.cahres.ca However, this rate progressively decreases as the glomerular filtration rate (GFR) declines. researchgate.netresearchgate.netnih.gov This impairment in renal function leads to a decrease in the cumulative urinary elimination of this compound and a corresponding increase in the total area under the serum concentration-time curve (AUC). researchgate.netnih.gov

Urinary Excretion Patterns

The urinary excretion of clodronic acid can be characterized by a biphasic pattern. nih.govresearchgate.net Following administration, there is an initial rapid phase of excretion, followed by a much slower terminal elimination phase. This prolonged terminal phase is thought to represent the slow release of this compound that has been incorporated into the bone. researchgate.net Some studies have indicated a terminal elimination phase with a mean half-life of 12.8 hours, which is consistent with a three-compartment model. researchgate.net

In a study involving healthy horses administered a single intramuscular dose, this compound was detected in the urine at all collection time points up to 168 hours. nih.gov The peak urine concentration was observed at approximately 2.67 ± 2.58 hours post-administration. nih.govresearchgate.net Another study in horses found that this compound was detectable in urine for up to 175 days. researchgate.net

Plasma and Synovial Fluid Concentrations and Half-Life

Following administration, clodronic acid is rapidly cleared from the plasma. hres.cahres.canih.govresearchgate.net The mean plasma half-life has been reported to be approximately 5.6 hours. drugbank.comhres.cahres.ca However, other studies have reported different values. For instance, after intravenous administration in women with breast cancer, the plasma elimination half-life was 2.3 hours. researchgate.net Intravenous infusions have shown an elimination half-life of about 2 hours. researchgate.net In horses, the plasma half-life was reported as approximately 11.8 hours ± 12.5 hours after a single intramuscular administration. noahcompendium.co.uk Another study in horses reported a terminal half-life in plasma of 3.32 ± 1.25 hours. nih.govresearchgate.net A study on horses with orthopedic disease found a depletion half-life of 10.6 days. researchgate.net

Clodronic acid also distributes into the synovial fluid. In a study on healthy horses, this compound was quantifiable in synovial fluid for up to 48 hours after a single intramuscular dose. nih.govresearchgate.net The peak concentration in the synovial fluid occurred at 2.67 ± 2.32 hours, and the terminal half-life in this fluid was 4.8 ± 3.05 hours. nih.govresearchgate.net

Renal Clearance and Function Indices

The renal clearance of clodronic acid is a critical aspect of its pharmacokinetics and is directly influenced by renal function. In individuals with normal renal function, the average total plasma clearance is around 6.4 L/h, with a renal clearance of 4.8 L/h. researchgate.net As glomerular filtration rate (GFR) decreases, so does the renal clearance of this compound. researchgate.netresearchgate.netnih.gov This leads to a retention of the substance in the body. researchgate.netnih.gov

Studies have investigated the impact of clodronic acid on renal function indices. In healthy horses, a single intramuscular dose resulted in a significant increase in creatinine (B1669602) concentrations; however, these values remained within the normal reference range. nih.govresearchgate.net Research in humans has shown that short-term administration of clodronic acid does not significantly alter creatinine clearance or renal concentrating ability. nih.gov Furthermore, no significant changes were observed in the fractional excretion of calcium, sodium, or uric acid. nih.gov However, in patients with pre-existing renal insufficiency, caution is advised as the reduced clearance can lead to higher systemic exposure. researchgate.netresearchgate.netnih.gov

Clinical Research Findings and Efficacy

Postmenopausal Osteoporosis

Clodronic acid has demonstrated efficacy in the prevention and treatment of postmenopausal osteoporosis. nih.govoup.com Its primary mechanism involves the inhibition of bone resorption by inducing osteoclast apoptosis. researchgate.net

Improvements in Bone Mineral Density and Fracture Risk Reduction

Multiple studies have confirmed that clodronic acid effectively increases bone mineral density (BMD) and reduces the risk of fractures in women with postmenopausal osteoporosis. nih.govresearchgate.net

A significant three-year, double-blind, placebo-controlled study involving 593 women with postmenopausal or secondary osteoporosis found that oral administration of 800 mg of clodronate daily resulted in a 46% reduction in the incidence of vertebral fractures. oup.comnih.gov This effect was observed irrespective of the underlying cause of osteoporosis or other baseline factors such as BMD, weight, or smoking status. nih.gov In this study, treatment with this compound led to a significant increase in mean spine BMD over three years (4.35% vs. 0.64% in the placebo group). nih.gov At the hip, this compound maintained total BMD, whereas a significant decrease was observed in the placebo group. nih.gov An interim analysis of this study after one year already showed a trend towards reduced vertebral fracture frequency and significant increases in BMD at both the spine and hip. nih.gov

Another study reported that intramuscular (i.m.) this compound therapy (100 mg every 1 or 2 weeks) in older postmenopausal women led to a significant increase in BMD at the lumbar spine and all femoral sites. oup.com Specifically, the group receiving weekly injections showed a greater increase in BMD at the lumbar spine and femoral neck compared to the bi-weekly group. oup.com Short-term studies have also shown that intermittent oral this compound therapy can lead to significant increases in lumbar and femoral BMD. oup.com

Comparison of Oral and Parenteral Administration

Clodronic acid is available for both oral and parenteral (intramuscular and intravenous) administration, offering flexibility in treatment. nih.govresearchgate.net

Clinical evidence suggests that both oral and parenteral routes are effective in maintaining or improving bone mineral density in patients with osteoporosis. researchgate.net Intramuscular administration has been shown to be at least as effective as daily oral therapy and appears to be more effective than intermittent intravenous treatment. researchgate.netchiesiclinicalstudies.comcenterwatch.com A key advantage of parenteral therapy is the elimination of the risk of gastrointestinal side effects that can be associated with oral bisphosphonates. researchgate.netchiesiclinicalstudies.comcenterwatch.com

One study compared different administration regimens over two years in women with postmenopausal osteoporosis. researchgate.net The continuous regimens involved either 400 mg orally each day or 100 mg intramuscularly every 10 days, while the intermittent regimens consisted of 1800 mg intravenously every 6 months. researchgate.net All regimens demonstrated effectiveness in improving bone mineral density. researchgate.net

Long-Term Efficacy and Cyclical Therapy

Long-term studies have supported the sustained efficacy of clodronic acid in managing postmenopausal osteoporosis. A study on long-term cyclical intravenous this compound therapy (200 mg every 3 weeks) in 235 women over six years demonstrated a significant and persistent increase in bone mineral density (5.69% vs. -1.47% in controls). nih.gov This increase was more pronounced in patients who did not have vertebral fractures at the start of the therapy. nih.gov

Crucially, from the third year onwards, this compound significantly reduced the incidence of new vertebral fractures. nih.gov In subsets of patients monitored for three and four years, the number of patients developing new vertebral fractures was significantly lower in the this compound group. nih.gov Another study involving cyclical intravenous this compound (200 mg/month) also found it effective in preventing postmenopausal bone loss over a two-year period, with results comparable to transcutaneous hormone replacement therapy. oup.com

Osteolytic Bone Metastases

Clodronic acid has a well-established role in the management of osteolytic bone metastases, particularly in patients with breast cancer. ascopubs.orgnih.govjwatch.org It works by inhibiting tumor-induced osteolysis, thereby reducing skeletal complications. ascopubs.orgnih.gov

Management of Osteolysis and Bone Pain

Clodronic acid has been shown to be effective in reducing the complications associated with osteolytic bone metastases, including bone pain, hypercalcemia, and fractures. ascopubs.orgnih.govtandfonline.com

A randomized, double-blind, placebo-controlled trial of 173 patients with bone metastases from breast cancer demonstrated that oral this compound significantly reduced the total number of hypercalcemic episodes, the incidence of vertebral fractures, and the rate of vertebral deformity. nih.gov The combined rate of all morbid skeletal events was significantly lower in the this compound group. nih.gov While not always statistically significant in all studies, trends have been observed in favor of this compound for reducing nonvertebral fracture rates and the need for radiotherapy for bone pain. nih.govtandfonline.com

Another study involving breast cancer patients with multiple osteolytic bone metastases treated with this compound for 12 months reported a reduction in bone pain and the extension of bone metastases. nih.gov The use of parenteral this compound has also been noted for its pain-reducing effects in osteopenic conditions. nih.gov

Prevention of Progression of Bone Destruction

Beyond managing existing symptoms, clodronic acid has shown efficacy in preventing the progression of bone destruction and the development of new bone metastases.

In a study of breast cancer patients with multiple osteolytic bone metastases, this compound treatment was associated with a reduction in the formation of new osteolytic foci. nih.gov After the treatment was withdrawn, fewer fractures and less hypercalcemia were observed in the group that had received this compound compared to the placebo group. nih.gov

A large, double-blind, multicenter trial with 1,069 patients with operable breast cancer found that oral this compound given for two years significantly reduced the occurrence of bone metastases during the medication period. ascopubs.org While the reduction was not statistically significant over the total follow-up period, there was a notable reduction in mortality in the this compound group. ascopubs.org Another study on breast cancer patients without clinical metastases but with tumor cells in their bone marrow found that adjuvant this compound treatment significantly lowered the incidence of both bony and visceral metastases. jwatch.org

The table below summarizes key findings from clinical trials on clodronic acid.

ConditionStudy FocusKey Findings
Postmenopausal Osteoporosis BMD & Fracture Risk Oral this compound (800 mg/day) reduced vertebral fractures by 46% over 3 years and significantly increased spine BMD. oup.comnih.gov
Administration Route Intramuscular administration is at least as effective as oral therapy and may be more effective than intermittent intravenous treatment for improving BMD. researchgate.netchiesiclinicalstudies.comcenterwatch.com
Long-Term & Cyclical Therapy Cyclical intravenous this compound (200 mg every 3 weeks) showed a persistent increase in BMD over 6 years and reduced new vertebral fractures from year 3 onwards. nih.gov
Osteolytic Bone Metastases Management of Osteolysis & Bone Pain Oral this compound significantly reduced hypercalcemic episodes, vertebral fractures, and overall skeletal morbidity in breast cancer patients with bone metastases. nih.gov
Prevention of Bone Destruction Adjuvant oral this compound for 2 years in early breast cancer patients significantly reduced the development of bone metastases during the treatment period. ascopubs.org

Prevention of Osteolytic Bone Metastases

Clodronic acid has been evaluated for its role in mitigating the osseous complications arising from metastatic cancers, particularly breast cancer. Clinical trials have demonstrated that this compound can be a valuable agent in reducing skeletal morbidity associated with osteolytic metastases.

The antiosteolytic properties of this compound are central to its mechanism in preventing bone metastases. aacrjournals.org The development of bone metastases is facilitated by tumor cells that activate osteoclasts, leading to bone resorption. ascopubs.orgaacrjournals.org By inhibiting osteoclast activity, this compound disrupts this cycle, thereby reducing the likelihood of metastases establishing and growing in the bone. aacrjournals.org

Table 1: Summary of Clinical Trial on Oral this compound for Bone Metastases in Breast Cancer

Endpoint This compound Group Placebo Group Statistical Significance Reference
Morbid Skeletal Events 218.6 per 100 patient-years 304.8 per 100 patient-years P < .001 nih.gov
Vertebral Fractures 84 per 100 patient-years 124 per 100 patient-years P < .025 nih.govascopubs.org
Hypercalcemic Episodes 28 52 P < .01 nih.govascopubs.org
Bone Metastases (during medication) 12 patients 28 patients P = .016 ascopubs.orgnih.gov
Mortality (total follow-up) 98 deaths 129 deaths P = .047 ascopubs.orgnih.gov

Hypercalcemia of Malignancy

Clodronic acid is an established treatment for hypercalcemia of malignancy (HCM), a common and serious complication of cancer. nih.govnih.gov Its primary mechanism of action in this context is the inhibition of osteoclast-mediated bone resorption, which is the main driver of elevated serum calcium in most cases of HCM. nih.govbccancer.bc.canih.gov By reducing the breakdown of bone, this compound decreases the influx of calcium from the skeleton into the bloodstream. bccancer.bc.ca

Clinical studies have consistently shown that intravenous this compound effectively reduces serum calcium levels in patients with HCM. nih.govnih.govnih.gov The response to treatment is most pronounced in patients where increased bone resorption is the predominant cause of hypercalcemia. nih.govnih.gov In cases where increased renal tubular reabsorption of calcium is the primary mechanism, the effect of this compound may be less complete. nih.govnih.gov

Normalization of Serum Calcium Levels

Intravenous administration of clodronic acid has been shown to normalize serum calcium levels in the majority of rehydrated cancer patients suffering from hypercalcemia. nih.govnih.gov Typically, serum calcium levels begin to fall within 2 days of starting treatment and reach normal levels within 3 to 5 days. nih.govnih.gov

A study involving 12 patients with hypercalcemia secondary to advanced malignant disease demonstrated that oral this compound led to the normalization of serum calcium values within 5-10 days, accompanied by an improvement in symptoms related to hypercalcemia. ujms.net In another randomized, placebo-controlled study, intravenous this compound produced a significant reduction in serum calcium levels by the third day of observation. nih.gov The fall in plasma calcium is often accompanied by an increase in parathyroid hormone and 1,25-dihydroxyvitamin D3, a homeostatic response that likely contributes to the low incidence of hypocalcemia with this compound treatment. nih.gov

Osteoarthritis (OA)

Clodronic acid has emerged as a potential therapeutic agent for osteoarthritis, a degenerative joint disease. biolifesas.org Its therapeutic potential in OA is attributed to its anti-inflammatory, analgesic, and bone and cartilage-modulating effects. biolifesas.orgclinicaterapeutica.it Research suggests that this compound may act as a disease-modifying drug in OA by targeting the underlying pathological processes. biolifesas.org

Intra-Articular Administration and Effects on Synovial Lining Cells

Intra-articular (IA) administration of this compound has been investigated as a targeted approach to treating OA. mdpi.comresearchgate.netnih.gov This method delivers the drug directly to the affected joint. oup.com

Studies in animal models of OA have shown that IA this compound leads to the depletion of phagocytic synovial lining cells, particularly macrophages. mdpi.comresearchgate.netnih.gov This depletion results in a reduced production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), as well as growth factors and metalloproteases that contribute to joint damage. mdpi.comresearchgate.netnih.govnih.gov By targeting these cells, this compound can help to reduce synovial inflammation and hyperplasia. mdpi.comresearchgate.netnih.gov

Reduction in Joint Inflammation and Pain Relief

Clodronic acid has demonstrated both anti-inflammatory and analgesic properties in the context of osteoarthritis. clinicaterapeutica.itmdpi.comjpmsonline.com The reduction in joint inflammation is largely a consequence of its effects on synovial macrophages, leading to a decrease in inflammatory mediators. mdpi.comresearchgate.netnih.govnih.govmdpi.com This anti-inflammatory action helps to alleviate synovitis, which is a key contributor to pain in OA. mdpi.com

Clinically, patients with knee osteoarthritis treated with intra-articular this compound have reported significant pain relief and improvements in joint mobility. mdpi.comresearchgate.netnih.gov Studies have shown that this compound can be as effective as hyaluronic acid in reducing pain and improving function in patients with knee OA. clinicaterapeutica.it Furthermore, intramuscular this compound has also been found to be effective in reducing pain in knee OA and erosive OA of the hand. clinicaterapeutica.itjpmsonline.com

Prevention of Cartilage Damage

Clodronic acid appears to play a role in preventing cartilage damage in osteoarthritis through multiple mechanisms. mdpi.comresearchgate.netnih.gov By reducing the population of inflammatory cells in the synovium, it decreases the release of enzymes like metalloproteinases (MMP-2, MMP-3, MMP-9) that degrade the cartilage matrix. mdpi.comresearchgate.netnih.gov

Furthermore, this compound has been shown to modulate the expression of Cartilage Oligomeric Matrix Protein (COMP), a component of the cartilage matrix. mdpi.comclinexprheumatol.org In inflamed synovial tissue, this compound reduces COMP levels, while in the articular cartilage, it can maintain or even increase COMP levels, suggesting a protective effect on the cartilage structure. mdpi.comclinexprheumatol.org Animal studies have demonstrated that this compound can prevent the loss of proteoglycans, a key component of cartilage. mdpi.comresearchgate.netnih.gov

Combination with Hyaluronic Acid (HA)

The combination of clodronic acid and hyaluronic acid (HA) has been investigated for its potential synergistic effects in managing osteoarthritis, particularly of the knee. mdpi.comjournalbonefragility.com Clinical studies suggest that intra-articular (IA) this compound provides symptomatic and functional improvements that are at least as effective as those achieved with HA alone. nih.govresearchgate.net

In a preliminary study, a combination of IA this compound and HA resulted in greater pain relief at both 3- and 6-month follow-ups compared to treatment with HA plus diclofenac (B195802) or HA alone. mdpi.comresearchgate.net Another study involving 62 patients with bilateral knee osteoarthritis found that while all treatment groups (HA alone, HA plus diclofenac sodium, and HA plus sodium this compound) showed significant pain relief, the combination of HA and this compound was the most effective. mdpi.comnih.gov

A phase 2 randomized, partially blind clinical trial involving 150 patients with primary knee osteoarthritis compared different IA therapies. nih.govresearchgate.net The results indicated that IA this compound led to symptomatic and functional improvements comparable to those with HA. nih.gov A patent for a pharmaceutical composition containing both clodronic acid and hyaluronic acid has been filed, citing improved efficacy in treating osteoarthritis symptoms. google.com The patent details a clinical trial where a combination of 1 mg of clodronic acid and 20 mg of hyaluronic acid was administered, showing better results than either drug used alone. google.com

Table 1: Clinical Studies of Clodronic Acid in Combination with Hyaluronic Acid

StudyNumber of PatientsIntervention GroupsKey Findings
Palmieri et al. nih.gov621. HA alone 2. HA + Diclofenac Sodium 3. HA + Sodium this compoundAll groups showed significant pain relief. The HA + this compound group showed the most beneficial percentage improvement in VAS pain score at 6-month follow-up. nih.govnih.gov
Rossini et al. nih.gov1501. This compound (0.5 mg, 1 mg, 2 mg, 1+1 mg) 2. HA (20 mg)IA this compound provides symptomatic and functional improvements at least as good as those obtained with HA. nih.govresearchgate.net
Patent US20200147126A1 google.com15HA (20 mg) + Clodronic Acid (1 mg)58% of patients were responders according to WOMAC 20, and 37% were responders according to WOMAC 50, which was better than either drug alone. google.com

Erosive Osteoarthritis (EOA)

Clodronic acid has demonstrated efficacy in treating erosive osteoarthritis (EOA), a more aggressive form of osteoarthritis. jpmsonline.com It has been shown to reduce pain, improve hand strength, and lead to better radiological outcomes. jpmsonline.com

A systematic review indicated that this compound has promising analgesic properties and can prevent bone marrow lesions and reduce cartilage degradation in EOA. jpmsonline.com In a 24-month open randomized pilot study, patients treated with this compound experienced significant pain reduction and improved hand function, while the group treated with hydroxychloroquine (B89500) did not show similar benefits. nih.govresearchgate.net

Another randomized pilot study, the ER.O.D.E. study, evaluated intramuscular this compound in patients with EOA of the hand. nih.gov The results showed a significant reduction in pain, the number of tender and swollen joints, and a decrease in the consumption of anti-inflammatory drugs in the this compound group compared to the control group. nih.gov Furthermore, a reduction in serum Cartilage Oligomeric Matrix Protein (COMP) suggests a potential role for this compound as a disease-modifying drug in EOA. nih.govbiolifesas.org

Table 2: Clinical Studies of Clodronic Acid in Erosive Osteoarthritis (EOA)

StudyNumber of PatientsInterventionKey Findings
Saviola et al. (2012) nih.govGroup A: 24 (this compound) Group B: 14 (Hydroxychloroquine)Group A: IV this compound followed by IM this compound Group B: Oral HydroxychloroquineThis compound group showed significant pain reduction (p < 0.001) and improved hand function. Hydroxychloroquine was found to be ineffective. nih.govresearchgate.net
Saviola et al. (ER.O.D.E. study) nih.govGroup A: 24 (this compound) Group B: 16 (Control)Group A: IM this compound + usual NSAIDs/analgesics Group B: Usual NSAIDs/analgesicsSignificant reduction in pain (p < 0.0001), tender joints (p = 0.0097), swollen joints (p = 0.0251), and serum COMP (p < 0.0029) in the this compound group. nih.gov
Frediani et al. (2000) biolifesas.org29Intravenous this compoundHighly significant reduction in pain (p=0.0001) and number of tender joints (p=0.00011). biolifesas.org

Other Metabolic Bone Diseases

Clodronic acid has been studied and used in various metabolic bone diseases due to its ability to inhibit bone resorption. tandfonline.com

Paget's Disease

Clodronic acid has been shown to be effective in the treatment of Paget's disease of the bone. nih.govtandfonline.com It helps in reducing bone pain and improving mobility in a majority of patients, with effects that can last for up to a year after treatment cessation. tandfonline.com

Studies have demonstrated that the effectiveness and duration of remission with oral this compound are dependent on the length of the treatment and the total dose administered. tandfonline.comnih.gov Longer courses of treatment generally lead to a more durable response. nih.gov For instance, a study comparing different treatment durations found that a 6-month course resulted in a significantly higher proportion of patients achieving normal alkaline phosphatase levels compared to 1 or 3-month courses. nih.gov While this compound is effective, some research suggests that newer bisphosphonates like zoledronic acid may lead to higher response rates in normalizing serum alkaline phosphatase levels. fda.gov

Table 3: Efficacy of Oral this compound in Paget's Disease Based on Treatment Duration

Treatment DurationNumber of PatientsNormalization of Alkaline PhosphataseMedian Time to Relapse
1 month2323%11 months
3 months1339%18 months
6 months1571%23 months

Data from a retrospective study on patients treated with 1600 mg daily oral this compound. nih.gov

Osteopetrosis (Experimental)

Clodronic acid has been used in experimental medicine, although specific clinical research findings on its efficacy in osteopetrosis are limited in the provided context. It is known to be used experimentally to selectively deplete macrophages. wikipedia.org

Transient Osteoporosis of the Hip

While not extensively detailed in the provided search results, this compound has been noted for its analgesic effects in bone diseases characterized by edema, such as algodystrophy (Complex Regional Pain Syndrome type-1), which can be related to transient osteoporosis. biolifesas.orgnih.gov

Rheumatoid Arthritis

The efficacy of clodronic acid in rheumatoid arthritis (RA) has been investigated with mixed results. A double-blind, placebo-controlled study found that a single intravenous infusion of this compound in patients with active RA led to a significant decrease in markers of bone metabolism but did not suppress disease activity in the short term. nih.govresearchgate.net

However, other studies suggest a potential role for this compound as an adjunctive therapy for pain management in RA. nih.gov An open clinical study showed that daily intramuscular injections of disodium-clodronate were effective in relieving joint pain over a two-month period. nih.gov Another six-month open study also concluded that disodium-clodronate could be considered for pain management in RA patients. nih.gov

A two-year study on the effect of oral this compound on structural damage in RA found that while it suppressed markers of bone turnover, it did not significantly retard the progression of radiographic joint damage compared to standard anti-rheumatic therapy alone. clinexprheumatol.org Some research suggests that the anti-inflammatory efficacy of this compound in RA might be enhanced if it is encapsulated in liposomes to target macrophages. nih.gov

Table 4: Clinical Studies of Clodronic Acid in Rheumatoid Arthritis (RA)

StudyNumber of PatientsInterventionKey Findings
Gaurilcikas et al. nih.gov26Single IV infusion of 600 mg this compound vs. placeboDecreased bone metabolism markers but did not suppress disease activity in the short term. nih.gov
Rovetta et al. (2001) nih.gov24Daily IM injection of 100 mg disodium-clodronateEffective in relieving joint pain over a two-month period. nih.gov
Rovetta et al. nih.gov46IM disodium-clodronate (100 mg/day, 6 days/week) for 6 monthsSignificant decrease in pain and improvement in physician's global assessment. nih.gov
Valleala et al. clinexprheumatol.org60Oral this compound 1600 mg daily vs. anti-rheumatic therapy aloneDid not retard progression of radiographic joint damage despite suppressing bone turnover markers. clinexprheumatol.org

Adjuvant Therapy in Non-Metastatic Prostate Cancer

Clinical research has investigated the role of clodronic acid as an adjuvant therapy for men with non-metastatic prostate cancer, with a notable study being the Medical Research Council (MRC) PR04 trial. oup.comnih.gov This large, randomized, double-blind, placebo-controlled trial was designed to determine if oral sodium this compound could improve symptomatic bone metastasis-free survival in this patient population. oup.comnih.gov

The MRC PR04 trial enrolled 508 men with non-metastatic prostate cancer (tumor stages T2-T4) who were at high risk of developing bone metastases. oup.comnih.gov Participants were randomly assigned to receive either oral sodium this compound or a placebo for a maximum of five years, in addition to the standard care at the time, which often included radiotherapy, hormone therapy, or both. oup.comnih.gov

Prosthetic Migration in Total Knee Arthroplasty

The efficacy of clodronic acid in reducing prosthetic migration after total knee arthroplasty has been evaluated in randomized clinical trials. Early migration of a prosthesis is considered a predictor for late aseptic loosening, a significant complication of joint replacement surgery. tandfonline.com The underlying mechanism for this early migration is believed to be related to bone resorption at the implant-bone interface. tandfonline.comnih.gov

A key study in this area was a double-blind, randomized, placebo-controlled trial involving 50 patients undergoing total knee replacement with a cemented implant. tandfonline.comnih.gov Patients were randomized to receive either oral this compound or a placebo, starting three weeks before surgery and continuing for six months after. tandfonline.comnih.gov The migration of the tibial components was precisely measured using radiostereometry (RSA) at one year post-operation. tandfonline.comnih.gov

The results demonstrated that this compound significantly reduced prosthetic migration. nih.govtandfonline.com The maximum total point motion (MTPM), a primary measure of migration, was 0.29 mm in the this compound group compared to 0.40 mm in the placebo group (p = 0.01). tandfonline.comnih.gov This finding supports the hypothesis that early postoperative migration is linked to the biological process of bone resorption, which can be inhibited by this compound. tandfonline.comnih.gov

A 4-year follow-up of this same cohort of patients was conducted to assess the long-term effects. nih.govactaorthop.org While analysis based on the "intention to treat" principle showed the primary difference in MTPM was no longer statistically significant at four years, a per-protocol analysis revealed that the this compound group still exhibited 25% less migration. nih.govactaorthop.org Furthermore, a notable finding was that the two patients who experienced the largest migration (more than 1.3 mm) were both in the placebo group. nih.govactaorthop.org The sustained difference in migration patterns, particularly the reduced rotation in the this compound group, suggests that the early inhibition of bone resorption by this compound may diminish the long-term risk of loosening. nih.govactaorthop.org

Prosthetic Migration at 1 Year in Total Knee Arthroplasty

Treatment Group Mean Maximum Total Point Motion (MTPM) P-value
This compound 0.29 mm 0.01

Clinical Trial Methodologies

The clinical investigation of clodronic acid has utilized robust and varied research methodologies to assess its efficacy across different conditions. These have primarily included randomized controlled trials, systematic reviews and meta-analyses, and long-term follow-up studies.

Randomized Controlled Trials

Randomized controlled trials (RCTs) represent a cornerstone in evaluating the therapeutic effects of clodronic acid. A prominent example is the pair of UK Medical Research Council (MRC) trials, PR04 and PR05. nih.gov Both were multicenter, double-blind, placebo-controlled trials. oup.comnih.gov The MRC PR04 trial randomized 508 men with non-metastatic prostate cancer to receive either oral sodium this compound or a placebo for up to five years. oup.comnih.gov Similarly, the MRC PR05 trial randomized 311 men with metastatic prostate cancer to this compound or placebo for up to three years. nih.govnih.gov The primary endpoint for the PR05 trial was symptomatic bone progression-free survival. nih.gov

In the field of orthopedics, a notable RCT investigated the effect of this compound on prosthetic migration in 50 patients undergoing total knee arthroplasty. tandfonline.comnih.gov This study also employed a double-blind, randomized, placebo-controlled design, which is the gold standard for minimizing bias. tandfonline.comnih.gov

Systematic Reviews and Meta-Analyses

Another systematic review and network meta-analysis evaluated the efficacy of various bisphosphonates, including this compound, and RANK-ligand inhibitors for men with prostate cancer and bone metastases. cochranelibrary.com This type of analysis allows for both direct and indirect comparisons of multiple treatments evaluated in different RCTs. cochranelibrary.com Such reviews often use placebo-controlled RCTs as their basis and assess outcomes like the reduction of skeletal-related events and mortality. nih.gov

Long-Term Follow-up Studies

The orthopedic study on prosthetic migration also included a 4-year follow-up, which was essential to determine if the initial benefits observed at one year were maintained over a longer period. nih.govactaorthop.org

Drug Interactions and Concomitant Therapies

Interactions Affecting Calcium Levels

The concurrent use of clodronic acid with other drugs that lower serum calcium levels can lead to an increased risk of hypocalcemia. hres.cahres.cahres.ca Agents such as corticosteroids, calcitonin, and loop diuretics can potentiate the hypocalcemic effect of clodronic acid. hres.cahres.camims.com The extent of this interaction can depend on the specific type of tumor and the underlying pathophysiological condition. hres.cahres.cahres.ca For instance, when used to manage hypercalcemia of malignancy, the combination with corticosteroids or calcitonin can enhance the desired calcium-lowering effect. hres.cabccancer.bc.ca However, this also necessitates careful monitoring of serum calcium levels to prevent symptomatic hypocalcemia. hres.ca

Oral absorption of clodronic acid is poor and can be significantly impaired by the presence of divalent cations such as calcium. hemonc.org Consequently, co-administration with calcium-containing medications, including antacids and calcium supplements, can decrease the bioavailability and therapeutic effect of oral clodronate. bccancer.bc.cadrugbank.comdrugbank.comdrugbank.com It is recommended to separate the administration of clodronic acid and these products by at least two hours to minimize this interaction. bccancer.bc.ca This interaction is due to the formation of poorly soluble complexes between clodronic acid and calcium ions. hemonc.org

Interactions with Other Bisphosphonates (e.g., Zoledronic Acid, Alendronate)

The combined use of clodronic acid with other bisphosphonates, such as zoledronic acid or alendronate, is not recommended. hres.cahemonc.org The effects of such combinations are unknown, and there is a potential for additive effects on bone metabolism and calcium levels, which could increase the risk of adverse events like osteonecrosis of the jaw. hres.cahemonc.orgdrugbank.com Patients who have had an allergic reaction to other bisphosphonates like alendronate, risedronate, or zoledronic acid should inform their doctor before taking this compound. bccancer.bc.ca

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Potential for Reduced Efficacy

The concomitant use of clodronic acid and nonsteroidal anti-inflammatory drugs (NSAIDs) has been a subject of investigation with conflicting findings. Some reports suggest that the simultaneous use of NSAIDs, particularly diclofenac (B195802), may be associated with an increased risk of renal dysfunction. hres.cahres.cahres.ca

A post-hoc analysis of a randomized controlled trial indicated that the efficacy of this compound in reducing the risk of osteoporotic fractures might be negated in patients concurrently using NSAIDs. medpagetoday.comoup.comcontemporaryobgyn.nethcplive.com In this study, women taking both this compound and NSAIDs did not experience a significant reduction in fracture risk, whereas those taking this compound without NSAIDs did. medpagetoday.comoup.com Furthermore, women on combination therapy showed greater bone mineral density loss at the hip and femoral neck compared to those not using NSAIDs. medpagetoday.comcontemporaryobgyn.nethcplive.com

However, another post-hoc analysis of a trial involving zoledronic acid, a more potent bisphosphonate, found no evidence that NSAID use interfered with its efficacy in improving bone mineral density or reducing fracture risk. oup.comnih.gov This suggests that the potential interaction may not be a class effect for all bisphosphonates and could be specific to this compound. nih.gov The exact mechanism for this potential interaction with this compound requires further investigation. medpagetoday.com

Other Drug Interactions

The concomitant use of clodronic acid with mithramycin is not recommended. hres.cahres.camskcc.orgmskcc.org Both drugs have calcium-lowering effects, and their combined use can potentiate the risk of severe hypocalcemia. hres.camims.com

Similarly, co-administration of clodronic acid with thiazide diuretics is not advised. hres.cahres.camskcc.orgmskcc.org Thiazide diuretics are known to reduce the renal excretion of calcium, which can lead to hypercalcemia. nih.govebsco.com This action counteracts the therapeutic goal of clodronic acid in conditions of hypercalcemia. The interaction with hydrochlorothiazide, a common thiazide diuretic, has been noted to potentially increase the risk of nephrotoxicity and hypocalcemia. drugbank.com

Acyclovir, Adefovir Dipivoxil, Bumetanide, Etacrynic Acid, Hydrochlorothiazide, Colistimethate, Colistin, Cyclosporine

The administration of Clodronic Acid alongside certain other medications necessitates careful monitoring due to the potential for synergistic adverse effects, primarily concerning renal function and calcium homeostasis.

Clodronic acid is primarily eliminated from the body through renal excretion. wikipedia.orgmims.com Consequently, its use with other drugs that have the potential to be nephrotoxic (damaging to the kidneys) can amplify the risk of renal dysfunction. wikipedia.orgmims.com Medications such as the antiviral agents Acyclovir and Adefovir Dipivoxil , the antibiotic Colistin and its derivative Colistimethate , and the immunosuppressant Cyclosporine are known to carry a risk of nephrotoxicity. When used concurrently with Clodronic Acid, there is an increased risk of both nephrotoxicity and hypocalcemia (abnormally low calcium levels in the blood). wikipedia.orgmims.commims.commedznat.ru

Similarly, diuretics, which increase the excretion of water and electrolytes, can influence the effects of Clodronic Acid. Loop diuretics like Bumetanide and Etacrynic Acid , as well as the thiazide diuretic Hydrochlorothiazide , can increase the risk of developing hypocalcemia when combined with Clodronic Acid. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org This is because both classes of drugs can independently contribute to lower blood calcium levels, leading to an additive effect. fishersci.camims.com Therefore, caution and monitoring of renal function and serum calcium levels are advised when these drugs are used concomitantly. wikipedia.org

Interaction Summary Table
DrugInteraction with Clodronic AcidPotential Effect
Acyclovir Pharmacodynamic SynergismIncreased risk of nephrotoxicity and hypocalcemia. wikipedia.orgmims.com
Adefovir Dipivoxil Pharmacodynamic SynergismIncreased risk of nephrotoxicity and hypocalcemia. wikipedia.org
Bumetanide Pharmacodynamic SynergismIncreased risk of hypocalcemia. wikipedia.orgwikipedia.org
Etacrynic Acid Pharmacodynamic SynergismIncreased risk of hypocalcemia. wikipedia.orgwikipedia.org
Hydrochlorothiazide Pharmacodynamic SynergismIncreased risk of nephrotoxicity and hypocalcemia. wikipedia.orgwikidata.org
Colistimethate Pharmacodynamic SynergismIncreased risk of nephrotoxicity and hypocalcemia. wikipedia.orgmims.com
Colistin Pharmacodynamic SynergismIncreased risk of nephrotoxicity and hypocalcemia. wikipedia.orgmims.com
Cyclosporine Pharmacodynamic SynergismIncreased risk of nephrotoxicity and hypocalcemia. wikipedia.orgwikipedia.org

Aflibercept

The concomitant use of Clodronic Acid with Aflibercept , a vascular endothelial growth factor (VEGF) inhibitor, presents a heightened risk for specific adverse events. wikipedia.org Research indicates that combining these two agents can increase the risk or severity of osteonecrosis of the jaw (ONJ) and enhance anti-angiogenesis effects. wikipedia.orgmims.com ONJ is a rare but serious condition involving the severe decay of jawbone tissue.

Interaction Summary Table
DrugInteraction with Clodronic AcidPotential Effect
Aflibercept Pharmacodynamic SynergismIncreased risk or severity of jaw osteonecrosis and anti-angiogenesis. wikipedia.orgmims.com

Estramustine (B1671314)

The interaction between Clodronic Acid and Estramustine , a chemotherapeutic agent, is pharmacokinetic in nature. Reports indicate that the concurrent administration of Clodronic Acid can lead to an increased serum concentration of estramustine phosphate (B84403). mims.comwikidata.org This interaction may elevate the serum concentration of Estramustine by as much as 80% at its peak. wikidata.org This suggests that Clodronic Acid may interfere with the metabolism or clearance of Estramustine, potentially increasing its effects and associated toxicities.

Interaction Summary Table
DrugInteraction with Clodronic AcidPotential Effect
Estramustine Altered PharmacokineticsIncreased serum concentration of Estramustine. wikipedia.orgwikidata.orgmims.com

Proton Pump Inhibitors (PPIs)

Proton Pump Inhibitors (PPIs) are a class of drugs that reduce gastric acid production. The concomitant use of certain PPIs can diminish the therapeutic efficacy of Clodronic Acid. wikipedia.org Specifically, PPIs such as Dexlansoprazole and Esomeprazole have been shown to decrease the effectiveness of Clodronic Acid when used in combination. wikipedia.org This interaction is believed to be related to the altered pH in the gastrointestinal tract, which may impair the absorption of oral Clodronic Acid.

Interaction Summary Table
Drug ClassExample DrugsInteraction with Clodronic AcidPotential Effect
Proton Pump Inhibitors (PPIs) Dexlansoprazole, EsomeprazoleAltered Pharmacokinetics/EfficacyDecreased therapeutic efficacy of Clodronic Acid. wikipedia.org

Advanced Research Methodologies and Analytical Techniques

Chromatographic Methods (LC-MS/MS, Ion Chromatography)

Chromatographic techniques are central to the quantification of clodronic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ion chromatography (IC) are the most prominent methods, offering the necessary sensitivity and selectivity for complex biological and pharmaceutical samples. nih.govnih.govlcms.cz

LC-MS/MS has been established as a highly sensitive method for determining clodronate concentrations in human plasma. nih.gov A typical method involves isocratic elution on a reversed-phase C18 column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, monitoring specific mass/charge transitions for this compound and an internal standard, such as etidronate. nih.gov

Ion chromatography (IC) provides an alternative approach, particularly for the analysis of bulk material and pharmaceutical formulations. nih.govoup.com One validated IC method uses a poly(styrene-divinylbenzene) copolymer column with nitric acid as the mobile phase. nih.gov Detection can be achieved by UV absorption following post-column derivatization with an acidic iron(III) solution. nih.gov Another rapid IC method employs a silica-based anion exchange column with sodium citrate (B86180) as the mobile phase and indirect UV detection, avoiding the need for derivatization. oup.com For enhanced sensitivity and selectivity, especially in complex matrices, IC can be coupled with mass spectrometry (IC-MS), which allows for the analysis of underivatized bisphosphonates. lcms.czlabbulletin.com

TechniqueStationary Phase (Column)Mobile PhaseDetection MethodReference
LC-MS/MSReversed-phase (Supelco Ascentis®, C18)Isocratic: Ammonium acetate 5mM and Acetonitrile (85:15 v/v)Triple Quadrupole Mass Spectrometer nih.gov
Ion ChromatographyPoly(styrene-divinylbenzene) copolymer40 mM Nitric acidUV absorption (300 nm) after post-column derivatization nih.gov
Ion ChromatographyPhenomenex Phenosphere SAX (anion exchange)20 mM Sodium citrate buffer (pH 3.6)Indirect UV detection (226 nm) oup.com

Due to the polar nature of clodronic acid and the complexity of biological matrices, sample preparation is a critical step. nih.govresearchgate.net A common initial step for plasma samples is protein precipitation, often achieved using perchloric acid. nih.govresearchgate.net This is typically followed by a clean-up step, such as liquid-liquid extraction with a solvent like methyl tert-butyl ether. nih.gov For urine and plasma samples analyzed by gas chromatography, extraction can be performed using an anion-exchange resin. nih.gov

Derivatization is frequently employed to improve the chromatographic properties and volatility of clodronic acid, especially for LC-MS and gas chromatography (GC) analysis. nih.govchromatographyonline.comscioninstruments.com This chemical modification converts the polar phosphonic acid groups into less polar esters. scioninstruments.com Common derivatizing agents include:

Trimethylorthoacetate (TMOA): Used prior to LC-MS/MS analysis. nih.govresearchgate.net

Bistrimethylsilyltrifluoroacetamide (BSTFA): Used for GC analysis with a nitrogen-phosphorus detector. nih.gov

Trimethylsilyldiazomethane: Utilized in other LC-MS methods for bisphosphonates. researchgate.netlcms.cz

Tetra-tert-butyldimethylsilyl: This derivative was prepared for a GC/MS method using 18O3-clodronate as an internal standard. nih.gov

These derivatization steps are essential for enhancing sensitivity and achieving the low limits of detection required for pharmacokinetic studies. nih.govnih.gov

Validated methods for quantifying clodronic acid in various biological fluids are crucial for pharmacokinetic and clinical studies. nih.govnih.gov LC-MS/MS is a preferred method for its high sensitivity in measuring the low concentrations typically found in plasma and serum. nih.gov

A validated LC-MS/MS method for human plasma demonstrated linearity over an analytical range of 5–800 ng/mL. nih.gov This method showed high precision and accuracy, with intra- and inter-day variability being less than 8.1% and errors between 0.6% and 8.8%. nih.gov Another method using gas chromatography with a nitrogen-phosphorus detector was validated for both plasma and urine, with limits of quantitation (LOQ) of 0.3 µg/mL and 0.5 µg/mL, respectively. nih.gov

The tables below summarize the validation parameters from representative studies.

LC-MS/MS Method Validation in Human Plasma

ParameterValueReference
Analytical Range5–800 ng/mL nih.gov
Intra-day Precision (%RSD)0.6–6.9% nih.gov
Inter-day Precision (%RSD)0.6–8.1% nih.gov
Intra-day Accuracy (error %)0.6–8.8% nih.gov
Inter-day Accuracy (error %)2.2–4.5% nih.gov

GC-NPD Method Validation in Human Plasma and Urine

MatrixParameterValueReference
PlasmaLimit of Quantitation (LOQ)0.3 µg/mL nih.gov
Precision (%RSD)0.2–12.4%
UrineLimit of Quantitation (LOQ)0.5 µg/mL nih.gov
Precision (%RSD)6.4–9.3%

Fluorimetric Quantification

Fluorimetric methods offer an alternative to chromatography-based assays. nih.gov A quantification method based on the kinetic measurement of the fluorescence decrease of an aluminium-morin complex has been developed for this compound. nih.gov This technique is applicable to both aqueous and serum samples. nih.gov In aqueous solutions, the LOQ was determined to be 15.6 ng/mL. nih.gov For serum samples, the method demonstrated good accuracy, with intra- and inter-assay accuracies between 99.0% and 101.6% of the target concentrations, although the LOQ in serum was higher at 1.55 µg/mL. nih.gov

Bioreversibility Studies in Cell Cultures

Bioreversibility studies are essential for the development of prodrugs, which are designed to enhance the bioavailability of parent compounds like clodronic acid. nih.govnih.gov Researchers have synthesized dianhydride prodrugs of this compound and evaluated their conversion back to the active drug. nih.gov These studies often use serum to simulate in vivo conditions. For example, P,P'-diacetyl, P,P'-dibutyroyl, and P,P'-dibenzoyl dianhydride prodrugs of this compound underwent complete enzymatic hydrolysis back to this compound within one minute in 80% human serum at 37°C. nih.gov In contrast, the P,P'-dipivaloyl dianhydride was more stable, with a half-life of 3.3 hours under the same conditions, indicating that the rate of bioreversion can be modulated by altering the chemical structure of the prodrug. nih.gov

Immunocytochemical Assays (e.g., TRAcP activity)

To assess the cellular effects of clodronic acid, particularly on bone-resorbing osteoclasts, immunocytochemical assays are employed. A key marker for osteoclasts is tartrate-resistant acid phosphatase (TRAcP or TRAP). researchgate.netnih.gov Histochemical analysis can be used to detect TRAP-positive cells. researchgate.net Studies have shown that treatment with this compound leads to a marked reduction in the number of TRAP-positive osteoclasts at the chondro-osseous junction in rat models. researchgate.net This reduction in a key cellular marker provides direct evidence of this compound's inhibitory effect on osteoclast populations. researchgate.netleicabiosystems.com

Molecular Assays (e.g., RT-PCR for MMP9/TIMP1)

Molecular assays, such as reverse transcription-polymerase chain reaction (RT-PCR), are used to investigate the effects of clodronic acid on gene expression. researchgate.net Matrix metalloproteinase-9 (MMP-9) and its endogenous inhibitor, tissue inhibitor of metalloproteinases-1 (TIMP-1), are crucial for bone matrix remodeling and are expressed by osteoclastic cells. researchgate.netnih.gov Studies using the human osteoclastic cell line FLG 29.1 have demonstrated that this compound can modulate the expression of these genes. RT-PCR analysis showed that this compound at concentrations of 100 µM and 1 mM caused a dose-dependent inhibition of both MMP-9 and TIMP-1 mRNA expression. researchgate.net This indicates that this compound's mechanism of action includes the transcriptional regulation of enzymes involved in extracellular matrix degradation. researchgate.net

Apoptosis Detection Methods

The induction of apoptosis, or programmed cell death, in osteoclasts is a primary mechanism by which clodronic acid inhibits bone resorption. openorthopaedicsjournal.comnih.gov Various methods are employed to detect and quantify this process, with DNA ladder analysis and Transmission Electron Microscopy (TEM) being particularly informative.

DNA Ladder Analysis: A hallmark of apoptosis is the fragmentation of nuclear DNA into oligonucleosomal-sized fragments. nih.gov When this fragmented DNA is separated by agarose (B213101) gel electrophoresis, it creates a characteristic "ladder" pattern. Research on human osteoclastic cells has demonstrated that treatment with this compound induces this distinct DNA laddering, confirming its pro-apoptotic activity. nih.gov In one study, human preosteoclastic (FLG 29.1) and osteoclast-like (HOC) cells treated with 100 µM and 1 mM this compound showed a prominent DNA ladder, which was indicative of apoptosis. nih.gov

Transmission Electron Microscopy (TEM): TEM provides ultrastructural detail of cells, allowing for the direct visualization of morphological changes associated with apoptosis. These changes include cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. In studies involving human osteoclastic cells, TEM has been utilized to quantify the number of apoptotic cells following exposure to clodronic acid, offering a quantitative measure of its apoptotic efficacy. nih.gov

Mass Spectrometry for Metabolite Identification

While it was initially believed that bisphosphonates are not metabolized, research has shown that non-nitrogen-containing bisphosphonates like clodronic acid can be intracellularly converted into non-hydrolysable adenosine (B11128) triphosphate (ATP) analogs. nih.govresearchgate.net High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS-MS) is a powerful analytical technique used to identify these metabolites.

This method separates compounds in a sample using HPLC, ionizes them, and then separates the ions based on their mass-to-charge ratio using mass spectrometry. Through this technique, a key metabolite of clodronic acid has been identified in human osteoclastic cell extracts: Adenosine-5'-[β-γ-dichloromethylene] triphosphate (AppCCl₂p). nih.gov The identification of this metabolite is crucial as its accumulation within osteoclasts is believed to inhibit the ADP/ATP translocase, leading to a depletion of cellular ATP and subsequent apoptosis. nih.govresearchgate.net Another study utilized ion-pair liquid chromatography-electrospray mass spectrometry to detect and identify adenine (B156593) nucleotide-containing metabolites of this compound in mammalian cell extracts. nih.gov

Bone Biopsy Analysis

Bone biopsies provide direct histological and morphometric data on the effects of clodronic acid on bone tissue. The tuber coxae (a part of the pelvis) has been identified as a suitable site for obtaining bone biopsies in large animal models, such as horses and sheep, for evaluating the effects of bisphosphonates. researchgate.netnih.gov These biopsies can be analyzed using techniques like histomorphometry and micro-computed tomography (microCT).

A study involving juvenile sheep investigated the effects of intramuscular this compound disodium (B8443419) on bone microstructure and healing using tuber coxae biopsies. nih.gov The analysis of these biopsies focused on several key parameters:

Bone Mineral Density (BMD): A measure of the amount of mineralized tissue in a given volume of bone.

Bone Volume Fraction (BV/TV): The ratio of the volume of mineralized bone to the total volume of the sample.

Trabecular Number (Tb.N): The number of trabeculae per unit length.

Trabecular Spacing (Tb.Sp): The mean distance between trabeculae.

Trabecular Thickness (Tb.Th): The mean thickness of the trabeculae.

In this particular study, this compound disodium did not produce measurable effects on these bone parameters in the exercising, juvenile sheep model at the dosage administered. nih.gov However, the methodology demonstrates the utility of bone biopsy analysis for directly assessing the impact of clodronic acid on bone structure.

Table 1: Bone Microstructure Parameters from Tuber Coxae Biopsies in Juvenile Sheep

ParameterDescription
Bone Mineral Density (BMD)Measure of bone mineralization.
Bone Volume Fraction (BV/TV)Ratio of bone volume to total volume.
Trabecular Number (Tb.N)Average number of trabeculae per unit length.
Trabecular Spacing (Tb.Sp)Average distance between trabeculae.
Trabecular Thickness (Tb.Th)Average thickness of trabeculae.

Radiostereometric Analysis (RSA)

Radiostereometric Analysis (RSA) is a highly precise three-dimensional imaging technique used to measure the migration and stability of orthopedic implants over time. openorthopaedicsjournal.combenthamopen.com It involves implanting tiny tantalum markers into the bone and the prosthesis, which are then visualized using specialized X-rays. RSA has been employed in clinical studies to assess the effect of clodronic acid on the integration and stability of joint replacements.

One prospective, double-blinded, randomized, placebo-controlled clinical study investigated the effect of intra-operative rinsing with this compound on the integration of an uncemented femoral stem in total hip arthroplasty. openorthopaedicsjournal.com Patients were followed for two years using RSA. openorthopaedicsjournal.com While the primary outcome, the maximum total point motion (MTPM), did not show a statistically significant difference between the this compound and placebo groups, other findings suggested a potential beneficial effect of this compound. openorthopaedicsjournal.com

Another randomized study evaluated the effect of postoperative oral this compound on the migration of a total knee prosthesis. nih.gov The results at the 4-year follow-up indicated a reduced rotation around the transverse axis in the this compound group when analyzed by "intention to treat." nih.gov When patients who did not adhere to the treatment were excluded, there was an almost statistically significant difference in MTPM, with the this compound group showing 25% less migration. nih.gov

Table 2: Selected Radiostereometric Analysis (RSA) Findings for this compound Treatment

Study FocusKey FindingSignificance (p-value)Reference
Intra-operative this compound Rinsing (Femoral Stem)Maximal x-translation of the stem at 3-24 months was significantly lower in the this compound group.p = 0.02 openorthopaedicsjournal.com
Intra-operative this compound Rinsing (Femoral Stem)Bone Mineral Density (BMD) in Gruen zone 3 decreased less in the this compound group over two years.p = 0.02 openorthopaedicsjournal.com
Postoperative Oral this compound (Total Knee Prosthesis)Reduced rotation around the transverse axis at 4 years.Difference noted nih.gov
Postoperative Oral this compound (Total Knee Prosthesis)25% less maximal total point motion (MTPM) at 4 years (per-protocol analysis).Almost statistically significant nih.gov

Further Elucidation of Specific Mechanisms of Action

While the primary mechanism of clodronic acid is established, future research aims to further detail its specific molecular interactions. Unlike nitrogen-containing bisphosphonates that inhibit the mevalonate (B85504) pathway, clodronic acid's effects are attributed to its intracellular metabolism. benthamdirect.com Mammalian cells, including osteoclasts and macrophages, metabolize this compound into a non-hydrolyzable adenosine triphosphate (ATP) analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). nih.govnih.gov

This toxic metabolite is central to the drug's action. nih.gov A primary target for AppCCl2p is the mitochondrial ADP/ATP translocase, an essential component of cellular energy production. nih.gov Inhibition of this translocase disrupts mitochondrial function and impairs cellular energy metabolism, ultimately leading to osteoclast apoptosis. benthamdirect.comnih.gov

Emerging research also highlights this compound's influence on purinergic signaling. benthamdirect.com Extracellular ATP acts as a signaling molecule in inflammation and pain neurotransmission. benthamdirect.com this compound has been found to have a strong inhibitory effect on the vesicular nucleotide transporter (VNUT), which is responsible for loading ATP into transport vesicles for extracellular release. benthamdirect.com This inhibition of ATP release may contribute to the known anti-inflammatory and analgesic properties of clodronic acid, a mechanism distinct from its effects on bone resorption. benthamdirect.comwikipedia.org Further investigation into these pathways could reveal more about its therapeutic effects beyond bone.

Optimization of Dosing Regimens and Administration Routes

A significant area of ongoing research is the optimization of dosing and delivery of clodronic acid to maximize efficacy and patient adherence. nih.gov Studies have explored various routes, including oral, intravenous (IV), and intramuscular (IM) administration, as well as different dosing schedules. unisi.itresearchgate.net

Continuous administration, both oral and intramuscular, has demonstrated positive results in increasing bone mineral density (BMD). researchgate.net The intramuscular formulation is considered at least as effective as daily oral therapy and may be more effective than intermittent intravenous treatment. researchgate.net Research has shown that different IM dosing regimens can achieve similar clinical efficacy, offering flexibility in treatment. For instance, a study comparing weekly 100 mg IM injections to a "twice-a-month" 200 mg IM regimen in women with postmenopausal osteoporosis found no significant differences in BMD increase or pain improvement between the two groups. researchgate.net This suggests that less frequent administration is a viable option that may improve patient adherence. researchgate.net

The table below summarizes findings from a comparative study on different intramuscular dosing regimens.

FeatureGroup A (100 mg IM, weekly)Group B (200 mg IM, every 2 weeks)
Study Duration 12 months12 months
Patient Group 60 women with postmenopausal osteoporosis (randomized)60 women with postmenopausal osteoporosis (randomized)
Effect on BMD Effective in increasing BMDEffective in increasing BMD
Pain Improvement Significant improvement after 6 and 12 monthsSignificant improvement after 6 and 12 months
Therapy Discontinuation 6 patients discontinued (B1498344) treatmentNo patients discontinued treatment
Data sourced from a study on postmenopausal osteoporosis. researchgate.net

Future research will likely focus on bridging studies to establish dose equivalence between oral and parenteral routes and to further refine intermittent dosing schedules for long-term management of osteoporosis and other conditions. nih.gov

Translational Research from Animal Models to Clinical Settings

Translational research, which bridges preclinical findings to human applications, is crucial for developing clodronic acid's therapeutic profile. Various animal models have been instrumental in this process. For example, rodent models have been used to demonstrate the analgesic effects of this compound and to study its impact on conditions like experimental periodontitis. nih.govnih.gov

In a study on rats with induced periodontitis, topical administration of this compound significantly prevented alveolar bone loss by reducing the number of osteoclasts and inducing degenerative changes in the remaining ones. nih.gov This preclinical finding suggests a potential clinical application in dentistry.

Larger animal models are also employed. Studies in horses have investigated the pharmacokinetics of this compound and its long-term effects on bone resorption markers, providing data relevant to veterinary medicine and informing regulations for equine athletes. nih.gov A recent study in juvenile sheep examined the effects of intramuscular this compound on bone metabolism in an exercising model. nih.govresearchgate.net While this particular study found no measurable effects on the skeleton, which may be attributable to the low dose used, it highlights the importance of large animal models in understanding the drug's impact on active, juvenile populations. nih.govresearchgate.net These preclinical studies are essential for hypothesizing effects and establishing safety before moving to human trials for new indications.

Investigation of Long-Term Effects on Bone Quality and Fracture Risk

Ensuring the long-term safety and efficacy of clodronic acid is a critical research focus, particularly concerning its effects on bone quality and the sustained reduction of fracture risk. Long-term studies and meta-analyses have provided robust evidence of its benefits.

A comprehensive meta-analysis of 18 randomized controlled trials confirmed that treatment with this compound is associated with a significant reduction in the probability of new fractures. nih.gov The analysis, which included patients with osteoporosis and cancer over treatment periods ranging from 3 months to 5 years, demonstrated a clear benefit compared to controls. nih.gov

The table below details the odds ratios for fracture reduction found in the meta-analysis.

Fracture TypeOdds Ratio (OR)95% Confidence Interval (CI)
New Vertebral Fractures 0.5720.465 - 0.704
New Non-Vertebral Fractures 0.6680.494 - 0.905
New Overall Fractures 0.7440.635 - 0.873
Data from a meta-analysis on the effect of this compound on fracture risk. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

Research is actively exploring new uses for clodronic acid, leveraging its unique anti-inflammatory, analgesic, and cell-depleting properties. wikipedia.orgunisi.it

Clodronic acid has demonstrated analgesic effects in various musculoskeletal conditions. unisi.it Studies have shown it provides more effective pain relief than acetaminophen (B1664979) for osteoporotic vertebral fractures and can reduce pain in osteoarthritis. wikipedia.org While most research has focused on systemic administration for pain, the potential for topical applications is an emerging area of interest.

A preclinical study in a rat model of periodontitis demonstrated that local, topical administration of this compound was effective in preventing osteoclastic bone resorption. nih.gov Although this study focused on bone loss rather than analgesia, it establishes the principle that topical this compound can be pharmacologically active at a local site. This opens the door for future investigations into topical formulations (e.g., gels or patches) for localized pain conditions like osteoarthritis or soft tissue injuries, which could provide targeted pain relief.

One of the most promising areas of emerging research is the use of adjuvant this compound to prevent the development of bone metastases in patients with primary cancer, particularly breast cancer. nih.gov Multiple randomized, placebo-controlled trials have investigated this application.

Further large-scale clinical trials are warranted to confirm these findings, determine the optimal duration of treatment, and compare its efficacy directly with other bisphosphonates. nih.govascopubs.org

Future Directions and Emerging Research Avenues for Clodronic Acid

As a first-generation bisphosphonate, clodronic acid has been a cornerstone in the management of various bone resorption disorders. However, ongoing research continues to explore its potential, refine its application, and understand its broader pharmacological profile. The future of clodronic acid research is focused on overcoming its limitations and positioning it within the evolving landscape of bone disease therapies.

Q & A

Q. What are the standard methodologies for confirming the chemical identity and purity of clodronic acid in experimental settings?

To confirm clodronic acid’s identity, use spectroscopic techniques (e.g., nuclear magnetic resonance, infrared spectroscopy) and elemental analysis. Purity can be assessed via high-performance liquid chromatography (HPLC) with ultraviolet detection, ensuring ≥95% purity for in vitro/in vivo studies. For new batches, compare results with reference standards and document deviations . For reproducibility, follow IUPAC guidelines for bisphosphonate characterization and report detailed protocols in supplementary materials .

Q. How do researchers determine clodronic acid’s mechanism of action in osteoclast inhibition?

Standard assays include:

  • In vitro osteoclastogenesis models : Differentiate monocytic cells (e.g., RAW 264.7) with RANK ligand and measure tartrate-resistant acid phosphatase (TRAP) activity post-treatment.
  • Bone resorption pits assay : Use calcium phosphate-coated plates to quantify osteoclast activity via microscopy or calcium release.
  • Molecular studies : Western blotting for apoptosis markers (e.g., caspase-3) and ATP synthase inhibition assays. Always include positive controls (e.g., zoledronic acid) and validate findings with dose-response curves .

Q. What pharmacokinetic parameters are critical when designing bioavailability studies for clodronic acid?

Key parameters include:

  • Absorption : Measure plasma concentration-time curves after oral/intravenous administration.
  • Distribution : Use radiolabeled clodronic acid in animal models to track tissue accumulation (e.g., bone vs. kidney).
  • Excretion : Quantify renal clearance via mass spectrometry. Account for its low oral bioavailability (<1%) by optimizing formulations (e.g., liposomal encapsulation) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in clinical studies on clodronic acid’s efficacy in bone metastasis?

Contradictions often arise from:

  • Patient stratification : Differences in cancer subtypes, disease stages, or genetic backgrounds. Use multivariate regression to adjust for covariates.
  • Dosage regimens : Compare studies using equivalent mg/kg doses adjusted for renal function.
  • Endpoint variability : Standardize primary endpoints (e.g., skeletal-related events vs. overall survival). Conduct meta-analyses with sensitivity testing to identify confounding factors .

Q. What experimental designs are optimal for comparative studies of clodronic acid versus newer bisphosphonates (e.g., zoledronic acid)?

  • Randomized controlled trials (RCTs) : Use double-blinded protocols with matched patient cohorts (e.g., MRC Myeloma IX trial design).
  • Preclinical models : Compare bone mineral density (BMD) improvements in ovariectomized rats or myeloma xenografts.
  • Mechanistic head-to-head assays : Test ATP analog affinity via isothermal titration calorimetry. Publish raw data and statistical code to enable replication .

Q. How can in vitro and in vivo models be combined to study clodronic acid’s synergistic effects with chemotherapeutics?

  • In vitro : Screen combinations using Chou-Talalay synergy analysis (e.g., clodronic acid + doxorubicin in MDA-MB-231 breast cancer cells).
  • In vivo : Use orthotopic tumor models to assess bone metastasis suppression via micro-CT and histomorphometry. Monitor renal toxicity biomarkers (e.g., serum creatinine).
  • Omics integration : Perform RNA-seq to identify pathways modulated by combination therapy .

Q. What methodological challenges arise in longitudinal studies of clodronic acid’s long-term effects on bone remodeling?

Challenges include:

  • Compliance monitoring : Use electronic pill bottles or plasma metabolite tracking.
  • Bone turnover markers : Standardize sampling intervals for CTX-1 (C-terminal telopeptide) and P1NP (procollagen type I N-terminal propeptide).
  • Ethical considerations : Obtain IRB approval for extended follow-ups and address attrition bias via intention-to-treat analysis .

Data Presentation and Reproducibility

  • Tables : Include raw data (e.g., IC50 values across cell lines) and statistical outputs (p-values, confidence intervals).
  • Figures : Use scatter plots for dose-response relationships and Kaplan-Meier curves for survival analyses. Avoid redundant visualizations .
  • Supplementary Materials : Provide HPLC chromatograms, spectral data, and detailed protocols for synthesis and bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clodronate
Reactant of Route 2
Clodronate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.